PNU-EDA-Gly5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H54N8O17 |
|---|---|
Molecular Weight |
954.9 g/mol |
IUPAC Name |
(2S,4S)-N-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide |
InChI |
InChI=1S/C43H54N8O17/c1-19-39-22(51-9-10-65-41(64-3)40(51)68-39)11-30(66-19)67-24-13-43(62,12-21-32(24)38(60)34-33(36(21)58)35(57)20-5-4-6-23(63-2)31(20)37(34)59)42(61)46-8-7-45-26(53)15-48-28(55)17-50-29(56)18-49-27(54)16-47-25(52)14-44/h4-6,19,22,24,30,39-41,58,60,62H,7-18,44H2,1-3H3,(H,45,53)(H,46,61)(H,47,52)(H,48,55)(H,49,54)(H,50,56)/t19-,22-,24-,30-,39+,40+,41-,43-/m0/s1 |
InChI Key |
FPNZMZXGKLMJHY-NACPDEOESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCO[C@@H]([C@H]7O2)OC |
Canonical SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCOC(C7O2)OC |
Origin of Product |
United States |
Foundational & Exploratory
PNU-EDA-Gly5: A Technical Guide to its Mechanism of Action in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-EDA-Gly5 is a critical component in the development of next-generation antibody-drug conjugates (ADCs), serving as a linker-payload system. It comprises the highly potent cytotoxic agent PNU-159682, connected to a hydrophilic oligo-glycine linker (EDA-Gly5). This guide provides an in-depth exploration of the mechanism of action of this compound, focusing on the activity of its payload, PNU-159682, once released within the target cancer cell. This document outlines the molecular interactions, signaling pathways, and cellular consequences of PNU-159682 activity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development purposes.
Core Mechanism of Action: PNU-159682
The therapeutic activity of an ADC utilizing this compound is dependent on the targeted delivery and subsequent intracellular release of the PNU-159682 payload. PNU-159682 is a potent metabolite of the anthracycline nemorubicin and exerts its cytotoxic effects primarily through two coordinated mechanisms: DNA intercalation and inhibition of topoisomerase II.[1][2][3]
DNA Intercalation and Topoisomerase II Inhibition
Upon release into the cell, PNU-159682 intercalates into the DNA double helix. This physical insertion between base pairs distorts the DNA structure, creating a roadblock for essential cellular processes such as DNA replication and transcription.[2]
Furthermore, PNU-159682 is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological challenges that arise during replication and transcription.[1] By stabilizing the covalent complex between topoisomerase II and DNA, PNU-159682 prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks (DSBs).
Induction of DNA Damage Response and Cell Cycle Arrest
The accumulation of DNA double-strand breaks triggers a robust DNA Damage Response (DDR). This signaling cascade is initiated by sensor proteins, primarily Ataxia Telangiectasia Mutated (ATM) kinase, which recognize the DNA lesions. Activated ATM then phosphorylates a range of downstream targets, including the checkpoint kinase 2 (Chk2). This cascade ultimately leads to the activation of p53 and the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, predominantly in the S-phase. This S-phase arrest is a distinctive feature of PNU-159682 compared to other anthracyclines like Doxorubicin, which typically induce a G2/M phase block. The cell cycle arrest provides an opportunity for the cell to repair the DNA damage; however, the overwhelming level of damage induced by PNU-159682 often leads to the initiation of apoptosis.
Quantitative Data
The cytotoxic potency of PNU-159682 has been evaluated across a range of human cancer cell lines. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxicity of PNU-159682 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) |
| HT-29 | Colon Carcinoma | - | 0.577 |
| A2780 | Ovarian Carcinoma | - | 0.39 |
| DU145 | Prostate Carcinoma | - | 0.128 |
| EM-2 | - | - | 0.081 |
| Jurkat | T-cell Leukemia | - | 0.086 |
| CEM | T-cell Leukemia | - | 0.075 |
| SKRC-52 | Renal Cell Carcinoma | 25 | - |
| BJAB.Luc | Burkitt's Lymphoma | 0.10 | - |
| Granta-519 | Mantle Cell Lymphoma | 0.020 | - |
| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.055 | - |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.10 | - |
Data compiled from multiple sources.
Table 2: Comparative Potency of PNU-159682
| Compound | Fold-Potency Increase vs. MMDX | Fold-Potency Increase vs. Doxorubicin |
| PNU-159682 | 790 - 2,360 | 2,100 - 6,420 |
MMDX (Nemorubicin) is the parent compound of PNU-159682. Data reflects the significantly higher potency of the metabolite.
Topoisomerase II Inhibition:
While PNU-159682 is a known topoisomerase II inhibitor, specific IC50 values for direct enzymatic inhibition are not consistently reported in publicly available literature. One study noted that PNU-159682 weakly inhibits topoisomerase II unknotting activity at a concentration of 100 μM. Its profound cytotoxicity is a more frequently quantified measure of its activity.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic acid (TCA), 50% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PNU-159682 in complete medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control. Incubate for the desired exposure time (e.g., 72 hours).
-
Cell Fixation: Carefully remove the culture medium. Gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times by submerging in a container of slow-running tap water. Remove excess water by tapping the plate on paper towels and allow to air dry completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide
This protocol describes the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells with and without PNU-159682 for the desired duration. Harvest approximately 1 x 10^6 cells per sample by trypsinization or scraping.
-
Washing: Wash the cells by resuspending in 2 mL of PBS, centrifuging at 300 x g for 5 minutes, and decanting the supernatant. Repeat this step.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS and incubate for 1 minute. Centrifuge again and discard the supernatant. Resuspend the pellet in 200 µL of RNase A solution and incubate at 37°C for 15-30 minutes to degrade RNA.
-
PI Staining: Add 200 µL of PI staining solution to each sample. Incubate at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate red channel (e.g., FL2 or FL3). Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a this compound based ADC.
Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Caption: Proposed mechanism for the intracellular cleavage of the EDA-Gly5 linker.
References
PNU-EDA-Gly5: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-EDA-Gly5 is a potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). It comprises the highly cytotoxic anthracycline derivative, PNU-159682, attached to a hydrophilic pentaglycine linker via an ethylenediamine spacer. PNU-159682, a metabolite of the investigational drug nemorubicin, exerts its anti-tumor activity through the inhibition of DNA topoisomerase I, leading to DNA damage and cell cycle arrest. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, with a focus on its application in the targeted delivery of cytotoxic payloads to cancer cells.
Structure and Components
This compound is a molecular conjugate with the chemical formula C43H54N8O17. Its structure is composed of two primary functional units: the cytotoxic payload, PNU-159682, and the EDA-Gly5 linker.
PNU-159682: The Cytotoxic Payload
PNU-159682 is a potent inhibitor of DNA topoisomerase I and a major metabolite of nemorubicin.[1][2][3][4][5] Its complex polycyclic structure is characteristic of anthracyclines.
Chemical Structure of PNU-159682: (A 2D chemical structure diagram of PNU-159682 would be presented here in a whitepaper format.)
Molecular Formula: C32H35NO13
EDA-Gly5: The Linker
The EDA-Gly5 linker is a hydrophilic spacer designed to connect the cytotoxic payload to a targeting moiety, typically a monoclonal antibody in the context of an ADC. The linker consists of two components:
-
EDA (Ethylenediamine): A short spacer unit.
-
Gly5 (Pentaglycine): A chain of five glycine residues, which enhances the solubility and pharmacokinetic properties of the conjugate.
The presence of the oligo-glycine motif also makes it a suitable substrate for enzyme-mediated conjugation techniques, such as those utilizing Sortase A.
Synthesis of this compound
While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is limited, the general principles involve the conjugation of the PNU-159682 payload to the EDA-Gly5 linker. This process typically involves standard peptide coupling chemistries.
A common strategy for creating similar drug-linker conjugates for ADCs is through Sortase-mediated antibody conjugation (SMAC). This enzymatic approach provides a site-specific and homogenous conjugation, improving the therapeutic index of the resulting ADC.
General Experimental Protocol for Sortase-Mediated Conjugation
This protocol outlines the general steps for conjugating a Gly5-modified payload, such as this compound, to a targeting antibody engineered with a Sortase recognition motif (e.g., LPETG).
-
Preparation of Components:
-
Antibody: The targeting monoclonal antibody is expressed with a C-terminal LPETG sortase recognition motif.
-
Payload-Linker: this compound is synthesized with an N-terminal pentaglycine sequence.
-
Sortase A: Recombinant Sortase A enzyme is produced and purified.
-
-
Conjugation Reaction:
-
The LPETG-tagged antibody, the Gly5-modified payload (this compound), and Sortase A are combined in a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, pH 7.5).
-
Typical molar ratios would involve an excess of the payload-linker to the antibody.
-
The reaction is incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 3.5 hours).
-
-
Purification of the ADC:
-
The reaction mixture is passed through a Protein A affinity chromatography column to capture the antibody and ADC, while removing the excess payload-linker and Sortase A enzyme.
-
The column is washed with an appropriate buffer.
-
The purified ADC is eluted from the column using a low pH elution buffer, which is immediately neutralized.
-
-
Characterization:
-
The resulting ADC is characterized by methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm the drug-to-antibody ratio (DAR) and purity.
-
Below is a graphical representation of a general workflow for the synthesis and purification of an ADC using a this compound-like payload.
References
- 1. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody–Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 3. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | Drug-Linker Conjugates for ADC | MCE [medchemexpress.cn]
PNU-EDA-Gly5 in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a pivotal class of biopharmaceuticals. These complex molecules are engineered to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. PNU-EDA-Gly5 is an advanced linker-payload system designed for the development of next-generation ADCs. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in oncology research, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.
The core components of this system are the payload, PNU-159682 , and the linker, EDA-Gly5 . PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin and functions as a DNA topoisomerase II inhibitor.[1] The EDA-Gly5 is a non-cleavable oligo-glycine linker that stably connects the payload to the antibody. The ethylenediamine (EDA) component is integral to the chemical conjugation to the anthracycline structure. This guide will delve into the technical details of how these components work in concert to create a powerful anti-cancer agent.
Mechanism of Action
The therapeutic strategy of an ADC built with this compound begins with the high specificity of the monoclonal antibody component, which targets a tumor-associated antigen on the surface of cancer cells. Upon binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. Once inside the cell, the antibody is degraded in the lysosome, leading to the release of the PNU-159682 payload, still attached to the Gly5-EDA linker fragment.
The released PNU-159682 then exerts its cytotoxic effect by intercalating into the DNA and inhibiting topoisomerase II.[1] This enzyme is crucial for resolving topological challenges in the DNA during replication and transcription. By trapping the topoisomerase II-DNA cleavage complex, PNU-159682 induces DNA double-strand breaks.[2][3] This significant DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest, primarily in the S-phase, and ultimately initiating programmed cell death (apoptosis).[4]
Signaling Pathway of PNU-159682-Induced Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
PNU-159682 Linker Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core aspects of PNU-159682 as a potent payload for antibody-drug conjugates (ADCs). It delves into its mechanism of action, quantitative cytotoxicity and efficacy data, detailed experimental protocols for its evaluation, and various linker strategies employed in its development.
Introduction to PNU-159682
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin.[1] It is a major active metabolite of nemorubicin, formed in human liver microsomes.[1] Due to its extreme potency, PNU-159682 is not suitable for conventional chemotherapy but has emerged as a promising payload for ADCs, enabling targeted delivery to cancer cells and minimizing systemic toxicity.[1][2]
Mechanism of Action
PNU-159682 exerts its cytotoxic effects through a dual mechanism of action that ultimately leads to apoptotic cell death. Its primary modes of action are:
-
DNA Intercalation: The planar anthracycline core of PNU-159682 inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription.
-
Topoisomerase II Inhibition: PNU-159682 also inhibits topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the cleavable complex formed between topoisomerase II and DNA, the drug leads to the accumulation of double-strand breaks, a highly lethal form of DNA damage.
This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR), which, if the damage is irreparable, culminates in the activation of apoptotic pathways and programmed cell death.
Furthermore, PNU-159682 has been shown to induce immunogenic cell death (ICD).[3] This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.
PNU-159682 Mechanism of Action
Quantitative Data
In Vitro Cytotoxicity
PNU-159682 has demonstrated exceptional potency against a wide range of human tumor cell lines, with IC50 values often in the sub-nanomolar range. Its cytotoxicity is significantly higher than that of its parent compound, nemorubicin, and the commonly used anthracycline, doxorubicin.
| Cell Line | Cancer Type | PNU-159682 IC70 (nM) |
| HT-29 | Colon | 0.577 |
| A2780 | Ovarian | 0.39 |
| DU145 | Prostate | 0.128 |
| EM-2 | Leukemia | 0.081 |
| Jurkat | Leukemia | 0.086 |
| CEM | Leukemia | 0.075 |
In Vivo Efficacy
Preclinical studies in xenograft models have confirmed the potent anti-tumor activity of PNU-159682 and its ADC formulations.
| Model | Treatment | Dose & Schedule | Outcome | Reference |
| Disseminated murine L1210 leukemia | PNU-159682 | 15 µg/kg, single i.v. dose | 29% increase in life span | |
| MX-1 human mammary carcinoma xenograft | PNU-159682 | 4 µg/kg, i.v., q7dx3 | Tumor regression in all treated animals | |
| NSCLC and Colorectal Cancer PDX models | hCD46-19 ADC | 1.0 mg/kg, single dose | Complete tumor regression and durable responses |
Linker Technology for PNU-159682 ADCs
The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. The choice of linker influences the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic index. Both cleavable and non-cleavable linkers have been explored for PNU-159682.
Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the tumor microenvironment or within tumor cells, such as the presence of certain enzymes or a lower pH.
-
Peptide Linkers: These linkers, such as the valine-citrulline (VC) linker, are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.
-
Disulfide Linkers: These are cleaved in the reducing environment of the cytoplasm.
-
EDA-Gly3 Linker: This linker, composed of ethylenediamine and a triglycine peptide, has been used for PNU-159682 conjugation and is susceptible to enzymatic cleavage.
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload.
-
Pentaglycine (Gly5) Linker: This non-cleavable linker has been used in combination with sortase-mediated antibody conjugation (SMAC) technology to generate homogeneous PNU-159682 ADCs.
PNU-159682 Linker Strategies
Experimental Protocols
In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay
This protocol is adapted for determining the cytotoxicity of PNU-159682 or its ADCs against adherent cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
PNU-159682 or ADC of interest
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: Treat cells with serial dilutions of PNU-159682 or ADC and incubate for a specified period (e.g., 72 hours). Include untreated cells as a negative control.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Wash the plates five times with deionized water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
SRB Assay Workflow
In Vivo Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PNU-159682 ADC in a subcutaneous xenograft model, such as the MX-1 human breast cancer model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
MX-1 tumor cells or fragments
-
PNU-159682 ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant MX-1 tumor cells or fragments into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the PNU-159682 ADC and vehicle control intravenously according to the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Plot mean tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
Conclusion
PNU-159682 is an exceptionally potent cytotoxic agent with a well-defined mechanism of action, making it an attractive payload for the development of next-generation ADCs. The selection of an appropriate linker technology is paramount to harnessing its full therapeutic potential while ensuring a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of PNU-159682-based ADCs, from in vitro cytotoxicity to in vivo efficacy. Further research into novel linker strategies and combination therapies will continue to expand the clinical utility of this powerful anti-cancer agent.
References
The Role of the EDA-Gly5 Linker in Antibody-Drug Conjugate Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of an antibody-drug conjugate (ADC) is a critical attribute that dictates its therapeutic index, influencing both efficacy and safety. The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the overall stability of the ADC. An ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, while also allowing for efficient cleavage and payload delivery within the target tumor cells.[1][] This technical guide provides an in-depth analysis of the EDA-Gly5 linker, a non-cleavable, glycine-rich linker, and its role in the stability of ADCs.
The EDA-Gly5 linker is composed of ethylenediamine (EDA) and a chain of five glycine (Gly) residues. This oligo-glycine composition provides flexibility and hydrophilicity, which can contribute to improved solubility and reduced aggregation of the ADC.[3][4] The payload associated with the EDA-Gly5 linker in several studies is PNU-159682, a highly potent anthracycline derivative and a metabolite of nemorubicin.[3] This guide will explore the stability profile of ADCs utilizing the EDA-Gly5 linker, the mechanism of action of its associated payload, and the experimental protocols used to assess its stability.
Data Presentation: Quantitative Stability of an EDA-Gly5 ADC
A key aspect of evaluating a linker's performance is its stability in biological matrices. The following table summarizes the in vitro serum stability of an anti-CD30 ADC, cAC10, conjugated with the PNU-159682 payload via a Gly5 linker (cAC10-Gly5-PNU). The data is derived from a study that monitored the concentration of the intact ADC and the total antibody (IgG) over time in serum from different species at 37°C.
| Species | Time (hours) | Intact ADC (% of initial) | Total IgG (% of initial) | Data Source |
| Mouse | 0 | 100 | 100 | |
| 24 | ~95 | ~100 | ||
| 48 | ~90 | ~100 | ||
| 96 | ~85 | ~100 | ||
| 168 | ~75 | ~100 | ||
| Rat | 0 | 100 | 100 | |
| 24 | ~98 | ~100 | ||
| 48 | ~95 | ~100 | ||
| 96 | ~90 | ~100 | ||
| 168 | ~85 | ~100 | ||
| Cynomolgus Monkey | 0 | 100 | 100 | |
| 24 | ~100 | ~100 | ||
| 48 | ~100 | ~100 | ||
| 96 | ~98 | ~100 | ||
| 168 | ~95 | ~100 | ||
| Human | 0 | 100 | 100 | |
| 24 | ~100 | ~100 | ||
| 48 | ~100 | ~100 | ||
| 96 | ~100 | ~100 | ||
| 168 | ~100 | ~100 |
Note: The percentages are estimated from the graphical data presented in the source. The data indicates excellent stability of the cAC10-Gly5-PNU conjugate in human and cynomolgus monkey serum over 7 days, with minimal loss of intact ADC. The stability is slightly lower in rat and mouse serum, suggesting some species-specific differences in linker/payload metabolism.
Experimental Protocols
In Vitro Serum/Plasma Stability Assay by ELISA
This protocol outlines a general method for assessing the in vitro stability of an ADC with an EDA-Gly5 linker in serum or plasma using an enzyme-linked immunosorbent assay (ELISA).
Objective: To quantify the concentration of intact ADC and total antibody over time in a biological matrix.
Materials:
-
ADC with EDA-Gly5 linker (e.g., cAC10-Gly5-PNU)
-
Serum or plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well ELISA plates
-
Coating antibody (anti-human IgG)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Detection antibody for total IgG (e.g., HRP-conjugated anti-human IgG)
-
Detection antibody for intact ADC (e.g., anti-payload antibody)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration of 10 µg/mL in the serum or plasma of the desired species. As a control, prepare a parallel dilution in PBS. Incubate all samples at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each incubation mixture and immediately freeze at -80°C to halt any degradation.
-
ELISA for Total Antibody (IgG):
-
Coat a 96-well plate with an anti-human IgG capture antibody overnight at 4°C.
-
Wash the plate and block with blocking buffer for 1 hour at room temperature.
-
Add diluted serum/plasma samples and a standard curve of the unconjugated antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add an HRP-conjugated anti-human IgG detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Stop the reaction and measure the absorbance at 450 nm.
-
-
ELISA for Intact ADC:
-
Follow the same coating and blocking procedure as for the total antibody ELISA.
-
Add diluted serum/plasma samples and a standard curve of the intact ADC. Incubate for 2 hours at room temperature.
-
Wash the plate and add an anti-payload detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add a secondary HRP-conjugated antibody against the anti-payload antibody's host species. Incubate for 1 hour.
-
Wash, add substrate, stop the reaction, and measure absorbance.
-
-
Data Analysis: Calculate the concentration of total IgG and intact ADC at each time point using the respective standard curves. Plot the percentage of remaining total IgG and intact ADC relative to the 0-hour time point.
Drug-to-Antibody Ratio (DAR) Measurement by Mass Spectrometry
This protocol describes a general workflow for determining the average DAR of an ADC using liquid chromatography-mass spectrometry (LC-MS).
Objective: To assess the average number of drug-linker molecules conjugated to an antibody, which is a key indicator of ADC stability.
Materials:
-
ADC with EDA-Gly5 linker
-
Deglycosylating enzyme (e.g., PNGase F)
-
Reducing agent (e.g., DTT)
-
LC-MS system (e.g., Q-TOF)
-
Reversed-phase column (for reduced ADC) or size-exclusion column (for intact ADC)
-
Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Intact Mass Analysis: Dilute the ADC sample in an appropriate buffer. For deglycosylated analysis, treat the ADC with PNGase F to remove N-linked glycans, which simplifies the mass spectrum.
-
Reduced Mass Analysis: To analyze the light and heavy chains separately, reduce the interchain disulfide bonds by incubating the ADC with a reducing agent like DTT.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the different ADC species (for intact analysis) or the light and heavy chains (for reduced analysis) using an appropriate chromatographic method.
-
Acquire the mass spectra of the eluting species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different species.
-
For intact analysis, identify the peaks corresponding to the antibody with different numbers of attached drug-linkers.
-
For reduced analysis, identify the peaks for the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR by taking a weighted average of the different species based on their relative abundance (e.g., from peak areas in the chromatogram or intensities in the mass spectrum).
-
Aggregation Analysis by Size-Exclusion Chromatography (SEC)
This protocol provides a method for evaluating the propensity of an ADC to form aggregates.
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC with EDA-Gly5 linker
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies
-
Mobile phase (e.g., phosphate buffer with a suitable salt concentration)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration in the mobile phase.
-
SEC-HPLC Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Run the analysis under isocratic conditions.
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates (high molecular weight species).
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
-
Mandatory Visualizations
Signaling Pathway of PNU-159682 (Payload of EDA-Gly5)
Caption: Mechanism of action of the PNU-159682 payload.
Experimental Workflow for ADC Stability Assessment
Caption: Workflow for assessing the in vitro stability of an ADC.
Logical Relationships of Factors Affecting ADC Stability
Caption: Interplay of factors governing overall ADC stability.
References
- 1. De-Risk Your ADC Development Process With These Stability Considerations [bioprocessonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-EDA-Gly5: A Technical Guide to a Potent Topoisomerase I Inhibitor Conjugate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-EDA-Gly5 is a state-of-the-art linker-payload conjugate designed for the synthesis of Antibody-Drug Conjugates (ADCs). It comprises the highly potent anthracycline derivative, PNU-159682, a topoisomerase I inhibitor, connected to a hydrophilic pentaglycine (Gly5) linker with an ethylenediamine (EDA) spacer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its evaluation. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of this important ADC component.
Core Components and Structure
This compound is a meticulously designed chemical entity for ADC development.[1][2][3] Its structure consists of two primary components:
-
Payload: PNU-159682, a potent derivative of the anthracycline nemorubicin, functions as the cytotoxic agent.[1][2]
-
Linker: An EDA-Gly5 linker provides a stable connection between the payload and a monoclonal antibody, ensuring controlled drug release.
The chemical structure facilitates its conjugation to antibodies, creating ADCs with a favorable therapeutic index.
Mechanism of Action: Topoisomerase I Inhibition and DNA Damage
The cytotoxic activity of this compound is driven by its payload, PNU-159682, which primarily targets DNA topoisomerase I. The mechanism unfolds through the following key steps:
-
Intercalation and Complex Stabilization: PNU-159682 intercalates into the DNA strand at the site of the topoisomerase I-mediated single-strand break. It then stabilizes the transient covalent complex formed between topoisomerase I and the cleaved DNA strand (Top1cc).
-
Inhibition of DNA Religation: This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks.
-
Induction of Double-Strand Breaks: When a replication fork encounters the stabilized Top1cc, it results in a lethal double-strand break.
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers a DNA damage response (DDR), leading to cell cycle arrest, primarily in the S-phase, and subsequent induction of apoptosis.
Recent studies indicate that the DNA damage induced by PNU-EDA is partially dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, highlighting a distinct mode of action compared to other DNA-damaging agents.
Signaling Pathway for PNU-159682-Induced Cell Death
Caption: Mechanism of PNU-159682 induced cytotoxicity.
Quantitative Data
The potency of PNU-159682, both as a standalone agent and as a component of ADCs, has been demonstrated in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | IC50 (nM) | IC70 (nM) | Reference |
| SKRC-52 | 25 | - | |
| HT-29 | - | 0.577 | |
| A2780 | - | 0.39 | |
| DU145 | - | 0.128 | |
| EM-2 | - | 0.081 | |
| Jurkat | - | 0.086 | |
| CEM | - | 0.075 | |
| BJAB.Luc | 0.10 | - | |
| Granta-519 | 0.020 | - | |
| SuDHL4.Luc | 0.055 | - | |
| WSU-DLCL2 | 0.1 | - |
Table 2: In Vitro Cytotoxicity of anti-CD22-PNU-159682 ADC
| Cell Line | IC50 (nM) | Reference |
| BJAB.Luc | 0.058 | |
| Granta-519 | 0.030 | |
| SuDHL4.Luc | 0.0221 | |
| WSU-DLCL2 | 0.01 |
Experimental Protocols
This section provides detailed methodologies for the evaluation of this compound and its conjugates.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general workflow involves the conjugation of the PNU-159682 payload to the EDA-Gly5 linker. One published study mentions that the synthesis of Gly5-EDA-PNU was performed by Levena Biopharma.
Caption: Conceptual workflow for this compound synthesis.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
This compound or PNU-159682 dissolved in DMSO
-
Nuclease-free water
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x Topoisomerase I Assay Buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and varying concentrations of the inhibitor (this compound or PNU-159682). Include a "no inhibitor" control and a "no enzyme" control.
-
Enzyme Addition: Add human Topoisomerase I (1-2 units) to each reaction tube, except for the "no enzyme" control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding DNA loading dye containing SDS or by another appropriate method.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in 1x TAE buffer to separate the supercoiled and relaxed DNA isoforms.
-
Visualization: Stain the gel with ethidium bromide, visualize the DNA bands under UV light, and capture an image.
-
Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the "no inhibitor" control.
Caption: Workflow for Topoisomerase I DNA relaxation assay.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of the ADC that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound conjugated ADC
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add solubilization buffer to dissolve the crystals.
-
XTT Assay: Add the XTT reagent mixture and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting model.
Conclusion
This compound is a highly promising linker-payload conjugate for the development of next-generation ADCs. Its potent topoisomerase I inhibitor payload, PNU-159682, combined with a stable and hydrophilic linker, offers the potential for highly effective and well-tolerated cancer therapies. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working with this advanced ADC technology. Further investigation into its in vivo efficacy and safety in various tumor models will continue to elucidate its full therapeutic potential.
References
PNU-EDA-Gly5: A Technical Guide to its Biological Activity and Properties for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-EDA-Gly5 is a highly specialized linker-payload conjugate integral to the synthesis of next-generation Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of its core biological activities, physicochemical properties, and the experimental methodologies for its application in cancer research. This compound is comprised of two key components: the highly potent cytotoxic agent PNU-159682, a DNA topoisomerase II inhibitor, and the EDA-Gly5 linker, an oligo-glycine peptide chain that facilitates conjugation to a monoclonal antibody.[1][2][3] The strategic combination of this potent payload with a specialized linker system offers significant potential for the development of targeted cancer therapies with enhanced efficacy and a favorable safety profile.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective handling, formulation, and integration into ADC constructs.
| Property | Value | Reference |
| Molecular Weight | 954.93 g/mol | [2] |
| Molecular Formula | C43H54N8O17 | [2] |
| Solubility | 10 mM in DMSO | |
| Storage | Powder: -20°C for up to 2 years. In DMSO: 4°C for 2 weeks or -80°C for 6 months. |
Biological Activity and Mechanism of Action
The profound biological activity of this compound is primarily driven by its cytotoxic payload, PNU-159682. This potent anthracycline derivative exerts its anti-tumor effects through a multi-faceted mechanism of action.
DNA Topoisomerase II Inhibition
PNU-159682 is a potent inhibitor of DNA topoisomerase II, an essential enzyme responsible for resolving topological challenges in DNA during replication, transcription, and chromosome segregation. By intercalating into the DNA and stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, which are highly cytotoxic to cancer cells.
Induction of DNA Damage and Cell Cycle Arrest
The formation of stable PNU-159682-DNA adducts triggers a robust DNA damage response within the cancer cell. This leads to the activation of cell cycle checkpoints, primarily causing an arrest in the S-phase of the cell cycle, a point of distinction from other anthracyclines like Doxorubicin which typically induce a G2/M phase arrest. This S-phase arrest prevents the cell from proceeding with DNA replication, ultimately leading to the initiation of programmed cell death.
Apoptosis and Immunogenic Cell Death
The extensive and irreparable DNA damage induced by PNU-159682 ultimately culminates in the activation of the apoptotic cascade. Furthermore, there is evidence to suggest that the cell death induced by PNU-159682 may be immunogenic. This form of cell death can stimulate an anti-tumor immune response, potentially leading to a more durable therapeutic effect by engaging the patient's own immune system to attack the tumor.
The following diagram illustrates the proposed signaling pathway for an ADC utilizing the this compound linker-payload.
Caption: Signaling pathway of a this compound based ADC.
Quantitative Cytotoxicity Data
The potency of ADCs constructed with this compound has been demonstrated in various cancer cell lines. The following table summarizes key in vitro cytotoxicity data.
| ADC Construct | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| cAC10-Gly5-PNU | CD30 | Karpas-299 | 1.8 | |
| cAC10-Gly5-PNU | CD30 | Karpas-299 | 1.1 | |
| Tras-Gly5-PNU | HER2 | SKBR3 | 2.7 | |
| Tras-Gly5-PNU | HER2 | T47D | 14.7 |
Experimental Protocols
The generation of a homogeneous and stable ADC with this compound can be achieved through site-specific conjugation technologies. The following protocol outlines the key steps for Sortase-mediated antibody conjugation (SMAC), a method that has been successfully employed for this purpose.
Antibody and Payload Preparation
-
Antibody Modification: The monoclonal antibody of interest is engineered to incorporate a sortase recognition motif (e.g., LPETG) at a specific site, often on the light or heavy chain.
-
Payload Modification: The this compound linker-payload is synthesized with an N-terminal glycine residue, which is essential for the sortase-mediated reaction.
Sortase-Mediated Conjugation Reaction
-
Reaction Mixture: The modified antibody and the glycine-tagged this compound are incubated in the presence of the enzyme Sortase A.
-
Reaction Conditions: The reaction is typically carried out in a suitable buffer (e.g., Tris-HCl with CaCl2) at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., several hours).
Purification of the ADC
-
Chromatography: The resulting ADC is purified from the reaction mixture to remove unconjugated antibody, excess payload, and the sortase enzyme. This is often achieved using a combination of affinity chromatography (e.g., Protein A to capture the antibody) and size-exclusion chromatography to separate the ADC from smaller molecules.
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to each antibody is determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Purity and Aggregation: The purity of the ADC and the extent of aggregation are assessed using Size Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity Assay: The biological activity of the purified ADC is evaluated in target-positive and target-negative cancer cell lines to determine its potency (IC50) and specificity.
The following diagram provides a high-level overview of the experimental workflow for generating a this compound ADC.
Caption: Experimental workflow for this compound ADC synthesis.
Conclusion
This compound represents a significant advancement in the field of ADC technology. The exceptional potency of its PNU-159682 payload, combined with the versatility of the EDA-Gly5 linker for site-specific conjugation, provides a powerful tool for the development of highly effective and targeted cancer therapies. This guide has provided a comprehensive overview of its biological activity, key properties, and the experimental framework for its application, offering a valuable resource for researchers and drug development professionals seeking to leverage this innovative linker-payload system.
References
The Potent Antitumor Activity of PNU-159682: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682, a major metabolite of the investigational anthracycline nemorubicin (MMDX), has emerged as a highly potent antitumor agent with a distinct mechanistic profile. This technical guide provides an in-depth analysis of the antitumor activity of PNU-159682, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The exceptional potency of PNU-159682, significantly surpassing that of its parent compound and other established anthracyclines like doxorubicin, positions it as a promising candidate for novel cancer therapeutics, particularly in the realm of antibody-drug conjugates (ADCs).
Metabolic Activation and Mechanism of Action
PNU-159682 is formed from its parent drug, nemorubicin, primarily in the liver. This bioactivation is a critical step, as PNU-159682 exhibits substantially greater cytotoxic potency than nemorubicin itself.
Metabolic Pathway
The conversion of nemorubicin to PNU-159682 is catalyzed by the cytochrome P450 enzyme CYP3A4, which is the major CYP isoform in the human liver.[1][2] This metabolic transformation is essential for the full antitumor potential of nemorubicin to be realized in vivo.
References
PNU-EDA-Gly5 in Cancer-Programmed Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-EDA-Gly5 is a linker-payload conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises the highly potent topoisomerase I inhibitor, PNU-159682, attached to a hydrophilic pentaglycine (Gly5) linker via an ethylenediamine (EDA) bridge.[1][2][3] PNU-159682, the active metabolite of the anthracycline nemorubicin, exhibits sub-nanomolar cytotoxicity against a broad range of cancer cell lines.[4][5] Its primary mechanism of action involves the induction of DNA damage, leading to cell cycle arrest in the S-phase and subsequent programmed cell death (apoptosis). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative cytotoxicity data, relevant experimental protocols, and the key signaling pathways involved in the induction of cancer cell apoptosis.
Introduction
The therapeutic efficacy of traditional chemotherapy is often limited by a narrow therapeutic window and off-target toxicities. Antibody-Drug Conjugates (ADCs) represent a promising strategy to overcome these limitations by enabling the targeted delivery of highly potent cytotoxic agents to cancer cells. This compound has emerged as a valuable tool in ADC development due to the exceptional potency of its payload, PNU-159682. This document serves as a comprehensive resource for researchers and drug developers working with or interested in this compound and its application in cancer therapy.
Mechanism of Action
The cytotoxic activity of this compound is mediated by its payload, PNU-159682. Upon internalization of the ADC and subsequent release of the payload, PNU-159682 exerts its anti-cancer effects through a multi-step process:
-
DNA Intercalation and Topoisomerase I Inhibition: PNU-159682, like other anthracyclines, can intercalate into DNA. While some sources initially described it as a topoisomerase II inhibitor, more recent and specific studies have highlighted its role as a potent topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA cleavage complex, it prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage.
-
Induction of DNA Damage Response: The accumulation of DNA strand breaks triggers the DNA Damage Response (DDR) pathway. This is a crucial step in the cellular response to genotoxic stress.
-
S-Phase Cell Cycle Arrest: A key characteristic of PNU-159682-induced cytotoxicity is the arrest of the cell cycle in the S-phase. This is in contrast to other anthracyclines like doxorubicin, which typically cause a G2/M phase arrest. The S-phase arrest is mediated by the activation of the ATR-Chk1 signaling axis, a critical component of the intra-S phase checkpoint.
-
Apoptosis Induction: The sustained DNA damage and cell cycle arrest ultimately lead to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death.
Quantitative Data: Cytotoxicity of PNU-159682
The following tables summarize the in vitro cytotoxicity of PNU-159682 across a range of human cancer cell lines.
Table 1: IC70 Values of PNU-159682 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC70 (nM) |
| HT-29 | Colon Carcinoma | 0.577 |
| A2780 | Ovarian Carcinoma | 0.39 |
| DU145 | Prostate Carcinoma | 0.128 |
| EM-2 | - | 0.081 |
| Jurkat | T-cell Leukemia | 0.086 |
| CEM | T-cell Leukemia | 0.075 |
Table 2: IC50 Values of PNU-159682 in Non-Hodgkin Lymphoma (NHL) Cell Lines
| Cell Line | IC50 (nM) |
| BJAB.Luc | 0.10 |
| Granta-519 | 0.020 |
| SuDHL4.Luc | 0.055 |
| WSU-DLCL2 | 0.1 |
Table 3: Comparative Potency of PNU-159682
| Comparison | Fold-Increase in Potency of PNU-159682 |
| vs. Nemorubicin (MMDX) | 790 to 2,360-fold |
| vs. Doxorubicin | 2,100 to 6,420-fold |
Signaling Pathways in this compound Induced Apoptosis
The following diagram illustrates the proposed signaling pathway initiated by PNU-159682, leading to apoptosis.
Caption: PNU-159682 signaling pathway to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound or its payload, PNU-159682.
Cell Viability/Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of PNU-159682 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PNU-159682 stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PNU-159682 for a specified period (e.g., 1 hour), followed by washing and incubation in drug-free medium for 72 hours.
-
Cell Fixation: After the incubation period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50/IC70 values.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with PNU-159682 using propidium iodide (PI) staining.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Western Blot for Chk1 Phosphorylation
This protocol is to detect the activation of Chk1 by analyzing its phosphorylation at Ser345.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total Chk1.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental and logical processes described in this guide.
Caption: Workflow for a cell cytotoxicity assay.
Caption: Logical workflow for apoptosis analysis.
Conclusion
This compound, through its highly potent payload PNU-159682, represents a compelling component for the development of next-generation ADCs. Its distinct mechanism of action, characterized by the induction of S-phase arrest and subsequent apoptosis via the DNA damage response pathway, offers a potential therapeutic strategy for a variety of cancers. The quantitative data and experimental protocols provided in this guide are intended to facilitate further research and development in this promising area of oncology.
References
Methodological & Application
Application Notes and Protocols for PNU-EDA-Gly5 Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. PNU-159682, a metabolite of the anthracycline nemorubicin, is an exceptionally potent DNA topoisomerase II inhibitor, demonstrating cytotoxicity several orders of magnitude greater than its parent compound and doxorubicin.[1][2][3] Its high potency makes it an attractive payload for ADCs.
This document provides a detailed protocol for the conjugation of PNU-EDA-Gly5, a derivative of PNU-159682 featuring a pentaglycine (Gly5) linker, to a monoclonal antibody. The Gly5 peptide is specifically designed for site-specific enzymatic conjugation using Sortase A, a transpeptidase from Staphylococcus aureus. This Sortase-Mediated Antibody Conjugation (SMAC) technology allows for the generation of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR), overcoming the heterogeneity issues associated with traditional chemical conjugation methods.[3]
Principle of Sortase-Mediated Antibody Conjugation (SMAC)
Sortase A recognizes the pentapeptide motif LPXTG (where X is any amino acid) and cleaves the peptide bond between the threonine (T) and glycine (G). The enzyme then forms a covalent intermediate with the C-terminal threonine of the recognition motif. This intermediate is subsequently resolved by the N-terminal glycine of an oligoglycine nucleophile, in this case, the Gly5 linker of this compound. This results in the formation of a stable peptide bond, covalently linking the this compound to the antibody at a predetermined site. For this protocol, the antibody must be engineered to incorporate an LPETG motif at the C-terminus of its heavy or light chains.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of PNU-159682 and ADCs constructed with this payload, as well as the achievable Drug-to-Antibody Ratio (DAR) using site-specific conjugation methods.
| Parameter | Value | Cell Line / Condition | Reference |
| Drug-to-Antibody Ratio (DAR) | ~3.2 | Sortase-mediated conjugation | |
| 1.9 | Engineered cysteine conjugation | ||
| IC50 of free PNU-159682 | 0.10 nM | BJAB.Luc (Non-Hodgkin's Lymphoma) | [1] |
| 0.020 nM | Granta-519 (Mantle Cell Lymphoma) | ||
| 0.055 nM | SuDHL4.Luc (Non-Hodgkin's Lymphoma) | ||
| 0.1 nM | WSU-DLCL2 (Diffuse Large B-cell Lymphoma) | ||
| 25 nM | SKRC-52 (Renal Cell Carcinoma, CAIX-expressing) | ||
| IC50 of Anti-CD22-PNU-159682 ADC | 0.058 nM | BJAB.Luc | |
| 0.030 nM | Granta-519 | ||
| 0.0221 nM | SuDHL4.Luc | ||
| 0.01 nM | WSU-DLCL2 | ||
| IC50 of Trastuzumab-Gly5-PNU ADC | 2.8 ng/mL | SKBR3 (HER2-overexpressing Breast Cancer) | |
| IC50 of cAC10-Gly5-PNU ADC | 1.1 ng/mL | Karpas-299 (CD30-high Non-Hodgkin's Lymphoma) |
Experimental Protocols
Materials and Reagents
-
Antibody: C-terminally LPETG-tagged monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound: Lyophilized powder.
-
Sortase A (eSrtA, pentamutant): Recombinant, purified enzyme.
-
Conjugation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
Stop Solution: 50 mM EDTA, pH 8.0.
-
Purification Columns: Protein A affinity column and Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent).
-
Solvents: Anhydrous DMSO for reconstituting this compound.
-
Buffers for Purification: As per manufacturer's recommendations for the chosen chromatography resins.
Protocol 1: this compound Antibody Conjugation
This protocol describes the enzymatic conjugation of this compound to an LPETG-tagged antibody.
-
Preparation of Reagents:
-
Reconstitute the LPETG-tagged antibody to a final concentration of 5-10 mg/mL in the Conjugation Buffer.
-
Reconstitute this compound in anhydrous DMSO to create a 10 mM stock solution. Protect from light.
-
Dilute the Sortase A enzyme to a working concentration of 1-2 mg/mL in Conjugation Buffer.
-
-
Conjugation Reaction Setup:
-
In a sterile microcentrifuge tube, combine the LPETG-tagged antibody and this compound. A molar excess of the this compound is recommended (e.g., 10-20 fold molar excess over the antibody).
-
Add the Sortase A enzyme to the reaction mixture. A typical enzyme-to-antibody ratio is 1:5 to 1:10 (w/w).
-
The final concentration of the antibody in the reaction mixture should be between 1-5 mg/mL.
-
Gently mix the reaction components by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 25-37°C for 2-4 hours with gentle agitation. The optimal time and temperature may need to be determined empirically for each specific antibody.
-
-
Stopping the Reaction:
-
To stop the conjugation reaction, add the Stop Solution to a final concentration of 20 mM EDTA to chelate the Ca²⁺ ions required for Sortase A activity.
-
Protocol 2: Purification of the this compound ADC
This protocol outlines a two-step purification process to remove unconjugated antibody, excess this compound, and the Sortase A enzyme.
-
Protein A Affinity Chromatography (Capture Step):
-
Equilibrate a Protein A column with an appropriate binding buffer (e.g., PBS, pH 7.4).
-
Load the stopped conjugation reaction mixture onto the equilibrated Protein A column.
-
Wash the column with several column volumes of binding buffer to remove the Sortase A enzyme (if it does not have an Fc-binding domain), unconjugated this compound, and other reaction components.
-
Elute the ADC from the column using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).
-
Immediately neutralize the eluted fractions with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
-
Size-Exclusion Chromatography (Polishing Step):
-
Pool the neutralized fractions containing the ADC.
-
Concentrate the pooled fractions if necessary.
-
Equilibrate a size-exclusion chromatography (SEC) column with a formulation buffer (e.g., PBS, pH 7.4).
-
Load the concentrated ADC onto the SEC column.
-
Collect the fractions corresponding to the monomeric ADC peak. This step will separate the ADC from any remaining aggregates and unconjugated this compound.
-
Protocol 3: Characterization of the this compound ADC
-
Determination of Drug-to-Antibody Ratio (DAR):
-
The DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
UV-Vis spectroscopy can also be used by measuring the absorbance at 280 nm (for the antibody) and at the characteristic absorbance maximum for PNU-159682.
-
-
Analysis of Purity and Aggregation:
-
Purity and the presence of aggregates can be assessed by Size-Exclusion Chromatography (SEC-HPLC).
-
-
In Vitro Cytotoxicity Assay:
-
The potency of the purified ADC should be evaluated in vitro using relevant cancer cell lines expressing the target antigen. A cell viability assay (e.g., MTS, XTT, or CellTiter-Glo) can be used to determine the IC50 value.
-
Visualizations
Figure 1: Experimental workflow for this compound antibody conjugation.
Figure 2: Signaling pathway for PNU-159682 ADC mechanism of action.
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using PNU-EDA-Gly5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. PNU-EDA-Gly5 is a linker-payload combination designed for the synthesis of ADCs. It comprises the highly potent cytotoxic agent PNU-159682 and a hydrophilic linker, EDA-Gly5, which terminates in a primary amine for conjugation to an antibody.
PNU-159682 is a metabolite of the anthracycline nemorubicin and functions as a potent inhibitor of DNA topoisomerase II.[1][][3][4] Its mechanism of action involves intercalating into DNA and inhibiting the topoisomerase II enzyme, which leads to double-strand DNA breaks, cell cycle arrest in the S-phase, and ultimately, apoptosis.[5] This distinct mode of action makes it an attractive payload for the development of novel ADCs.
These application notes provide a detailed protocol for the synthesis, purification, and characterization of ADCs utilizing this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C43H54N8O17 | N/A |
| Molecular Weight | 954.93 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Reactive Group | Primary Amine (-NH2) | N/A |
Table 2: In Vitro Cytotoxicity of PNU-159682 and Derived ADCs
| Cell Line | Compound | IC50 (nM) | Reference |
| BJAB.Luc | anti-CD22-PNU-159682 ADC | 0.058 | |
| Granta-519 | anti-CD22-PNU-159682 ADC | 0.030 | |
| SuDHL4.Luc | anti-CD22-PNU-159682 ADC | 0.0221 | |
| WSU-DLCL2 | anti-CD22-PNU-159682 ADC | 0.01 | |
| SKRC-52 (CAIX-expressing) | PNU-159682 | 25 | |
| Various Human Tumor Cell Lines | PNU-159682 | 0.07 - 0.58 (IC70) |
Experimental Protocols
Protocol 1: Synthesis of ADC via Lysine Conjugation
This protocol describes a general method for conjugating this compound to a monoclonal antibody via its lysine residues. This method results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Hydroxysuccinimide (NHS) ester of a bifunctional linker (e.g., SMCC) if a two-step conjugation is preferred. For direct amide bond formation, a coupling agent like EDC/NHS can be used.
-
Quenching reagent (e.g., Tris-HCl)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)
-
Reaction buffers and solvents
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into a conjugation-compatible buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). Amine-containing buffers like Tris should be avoided.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of this compound (if using a two-step approach):
-
This step is necessary if a bifunctional linker is used to first modify the antibody. For direct conjugation, proceed to step 3.
-
-
Direct Conjugation of this compound to Antibody:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
For a target DAR of 4, add a 5-10 molar excess of the activated this compound linker-payload to the antibody solution. The optimal ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50 mM to quench any unreacted linker-payload.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated linker-payload and other reaction components using Size Exclusion Chromatography (SEC) with a suitable column (e.g., Superdex 200) equilibrated in PBS.
-
Alternatively, Protein A affinity chromatography can be used, followed by buffer exchange into PBS.
-
Collect fractions corresponding to the monomeric ADC peak.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average DAR using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Principle:
The average number of drug molecules conjugated to each antibody can be estimated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance (e.g., ~495 nm for anthracyclines).
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and the payload's maximum absorbance wavelength (Apayload).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
Note: This method provides an average DAR for the ADC population.
Visualizations
Caption: Workflow for the synthesis and characterization of an ADC.
Caption: Proposed signaling pathway of PNU-159682-based ADCs.
References
PNU-EDA-Gly5: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-EDA-Gly5 is a highly potent drug-linker conjugate utilized in the synthesis of Antibody-Drug Conjugates (ADCs). It comprises the cytotoxic payload PNU-159682, a potent DNA topoisomerase II inhibitor, connected to a hydrophilic EDA-Gly5 linker. This linker facilitates the attachment of the payload to an antibody. The cytotoxic mechanism of PNU-159682 involves the inhibition of DNA topoisomerase II and the formation of DNA adducts, which leads to DNA damage, cell cycle arrest in the S-phase, and subsequent apoptosis.[1][2] These characteristics make this compound a valuable tool for developing targeted cancer therapies.
This document provides detailed application notes and protocols for the solubility, preparation, and application of this compound in common in vitro assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C43H54N8O17 | [3][4][5] |
| Molecular Weight | 954.93 g/mol | |
| Appearance | Solid | |
| CAS Number | 1957223-28-7 |
Solubility and Preparation of Stock Solutions
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results in in vitro assays.
Solubility Data
| Solvent | Concentration | Comments | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mM | - |
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 954.93 g/mol ), add 104.7 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 2 years | |
| In DMSO | -80°C | 6 months | |
| In DMSO | 4°C | 2 weeks |
Note: For long-term storage of the DMSO stock solution, it is recommended to store it at -80°C.
Mechanism of Action: PNU-159682
The cytotoxic payload of this compound, PNU-159682, exerts its anti-cancer effects through a dual mechanism of action. Primarily, it acts as a potent inhibitor of DNA topoisomerase II, an enzyme crucial for resolving topological stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. Additionally, PNU-159682 is known to form adducts with DNA, further contributing to DNA damage. This substantial DNA damage triggers cell cycle arrest, predominantly in the S-phase, and ultimately induces apoptosis.
Mechanism of action of PNU-159682 released from an ADC.
Experimental Protocols
The following are detailed protocols for common in vitro assays using an ADC conjugated with this compound.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for determining the cytotoxic effects of a this compound conjugated ADC on cancer cell lines.
1. Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 or BT-474 cells for a trastuzumab-PNU-EDA-Gly5 ADC)
-
Complete cell culture medium
-
This compound conjugated ADC
-
96-well clear-bottom cell culture plates
-
MTT reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance or luminescence)
2. Experimental Workflow:
Workflow for an in vitro cytotoxicity assay.
3. Detailed Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 2,000-10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Preparation and Treatment:
-
Prepare a serial dilution of the this compound conjugated ADC in complete culture medium. A typical concentration range to test would be from 1 pM to 1 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADC to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Conclusion
This compound is a potent drug-linker conjugate for the development of ADCs. Its mechanism of action, centered on DNA topoisomerase II inhibition and DNA adduct formation, leads to effective cancer cell killing. The provided protocols for solubility, preparation, and in vitro cytotoxicity assays offer a foundation for researchers to effectively utilize this compound in their drug development efforts. Careful adherence to these guidelines will ensure the generation of accurate and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Cell-Based Assays of PNU-EDA-Gly5 ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. PNU-EDA-Gly5 is a drug-linker conjugate designed for the development of ADCs. It comprises the highly potent DNA topoisomerase I inhibitor, PNU-159682, as the cytotoxic payload, attached via a non-cleavable EDA-Gly5 linker.[1][2][3][4] The mechanism of action of PNU-159682 involves the stabilization of the topoisomerase I-DNA cleavable complex, leading to DNA strand breaks, cell cycle arrest in the S-phase, and ultimately, apoptosis.[5]
These application notes provide detailed protocols for essential in vitro cell-based assays to characterize the activity of an ADC constructed with this compound. The described assays—cytotoxicity, internalization, and bystander effect—are critical for evaluating the potency, specificity, and potential therapeutic efficacy of a novel ADC.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described cell-based assays.
Table 1: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Target Antigen Expression | IC₅₀ (ng/mL) of this compound ADC | IC₅₀ (ng/mL) of Non-Targeting Control ADC |
| SKBR3 | High | Data to be filled | Data to be filled |
| T47D | Low | Data to be filled | Data to be filled |
| Karpas-299 | High | Data to be filled | Data to be filled |
| REH | Negative | Data to be filled | Data to be filled |
Table 2: Internalization of this compound ADC
| Cell Line | Time Point | Mean Fluorescence Intensity (MFI) | % Internalization |
| Target-Positive Cells | 0 hr | Data to be filled | 0% |
| 1 hr | Data to be filled | Data to be filled | |
| 4 hr | Data to be filled | Data to be filled | |
| 24 hr | Data to be filled | Data to be filled | |
| Target-Negative Cells | 24 hr | Data to be filled | Data to be filled |
Table 3: Bystander Killing Effect of this compound ADC
| Co-culture Ratio (Target+:Target-) | ADC Concentration (ng/mL) | % Viability of Target-Negative Cells |
| 1:1 | 0 | 100% |
| X | Data to be filled | |
| 1:3 | 0 | 100% |
| X | Data to be filled | |
| 3:1 | 0 | 100% |
| X | Data to be filled |
Experimental Protocols
Cytotoxicity Assay Protocol (MTT-Based)
This protocol outlines the determination of the in vitro cytotoxicity of a this compound ADC using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC and a non-targeting control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the non-targeting control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only (blank) and cells with medium but no ADC (untreated control).
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the ADC concentration and determine the IC₅₀ value using a sigmoidal dose-response curve fit.
-
ADC Internalization Assay Protocol (Flow Cytometry-Based)
This protocol describes a method to quantify the internalization of a this compound ADC using a pH-sensitive fluorescent dye and flow cytometry.
Materials:
-
Target-positive and target-negative cancer cell lines
-
This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo)
-
Non-labeled this compound ADC (for competition control)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the cell concentration to 1 x 10⁶ cells/mL in cold flow cytometry staining buffer.
-
-
ADC Incubation:
-
Add the fluorescently labeled this compound ADC to the cell suspension at a predetermined optimal concentration.
-
For a negative control, incubate cells with the labeled ADC on ice (4°C) to inhibit active internalization.
-
For a competition control, pre-incubate cells with an excess of non-labeled ADC before adding the labeled ADC.
-
Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization.
-
-
Staining and Analysis:
-
At each time point, stop the internalization by placing the tubes on ice and washing the cells with cold staining buffer.
-
Resuspend the cells in staining buffer containing a viability dye (e.g., PI) to exclude dead cells.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the pH-sensitive dye in the appropriate channel.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Calculate the percentage of internalization by comparing the MFI of cells incubated at 37°C to those incubated at 4°C.
-
Bystander Effect Assay Protocol (Co-Culture Method)
This protocol details a co-culture assay to evaluate the bystander killing effect of a this compound ADC on antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Target-positive cancer cell line
-
Target-negative cancer cell line labeled with a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
On Day 0, seed the target-positive and GFP-labeled target-negative cells into 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1), maintaining a constant total cell number per well.
-
Include control wells with only target-positive cells and only target-negative cells.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
ADC Treatment:
-
On Day 1, treat the co-cultured cells with serial dilutions of the this compound ADC.
-
Include untreated control wells for each co-culture ratio.
-
-
Incubation and Imaging:
-
Incubate the plate for 72-120 hours.
-
At desired time points, acquire images of the cells using a fluorescence microscope or a high-content imaging system to visualize and count the GFP-positive (target-negative) cells.
-
-
Data Analysis:
-
Quantify the number of viable GFP-positive cells in each well.
-
Calculate the percentage of viability of the target-negative cells in the presence of the ADC compared to the untreated co-culture control.
-
A significant decrease in the viability of the target-negative cells in the co-culture compared to the monoculture of target-negative cells treated with the same ADC concentration indicates a bystander effect.
-
Visualizations
Signaling Pathway of this compound ADC
Caption: Signaling pathway of this compound ADC.
Experimental Workflow for Cytotoxicity Assay
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Experimental Workflow for Bystander Effect Assay
Caption: Experimental workflow for the co-culture bystander effect assay.
References
PNU-EDA-Gly5 for Targeted Cancer Therapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-EDA-Gly5 is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs), a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This molecule incorporates the potent anthracycline derivative, PNU-159682, as its cytotoxic payload, connected via a hydrophilic pentaglycine (Gly5) linker with an ethylenediamine (EDA) spacer. PNU-159682 is a metabolite of nemorubicin and functions as a highly potent DNA topoisomerase II inhibitor, leading to DNA damage and subsequent apoptotic cell death in cancer cells.[1][2] The linkage of this payload to a monoclonal antibody that specifically targets a tumor-associated antigen enables the selective delivery of the cytotoxic agent to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic index.
These application notes provide a comprehensive overview of the use of this compound in targeted cancer therapy research, including its mechanism of action, detailed experimental protocols for in vitro and in vivo evaluation, and a summary of its cytotoxic potential against various cancer cell lines.
Mechanism of Action
The therapeutic rationale for using this compound in an ADC construct is based on the targeted delivery of the PNU-159682 payload to cancer cells. The process can be summarized in the following steps:
-
Target Binding: The antibody component of the ADC binds specifically to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker is designed to be cleaved, releasing the PNU-159682 payload into the cytoplasm.
-
Cytotoxicity: The released PNU-159682 intercalates into the DNA of the cancer cell and inhibits the function of topoisomerase II, an enzyme critical for DNA replication and repair.[2] This inhibition leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][4]
The following diagram illustrates the proposed signaling pathway initiated by a this compound-based ADC.
Data Presentation
The cytotoxic activity of PNU-159682, the active payload of this compound, has been evaluated against a panel of human cancer cell lines. The following tables summarize the in vitro potency.
Table 1: In Vitro Cytotoxicity (IC70) of PNU-159682 in Human Tumor Cell Lines
| Cell Line | Cancer Type | Doxorubicin (nmol/L) | MMDX (nmol/L) | PNU-159682 (nmol/L) |
| A2780 | Ovarian Carcinoma | 181 | 68 | 0.07 |
| A2780/Dx | Doxorubicin-resistant Ovarian Carcinoma | >10,000 | 205 | 0.26 |
| JURKAT | Acute T-cell Leukemia | 315 | 112 | 0.08 |
| LoVo | Colon Adenocarcinoma | 1717 | 578 | 0.58 |
| LoVo/Dx | Doxorubicin-resistant Colon Adenocarcinoma | >10,000 | 1870 | 1.87 |
| MCF-7 | Breast Adenocarcinoma | 510 | 121 | 0.08 |
Table 2: In Vitro Cytotoxicity (IC50) of PNU-159682 in Non-Hodgkin Lymphoma (NHL) Cell Lines
| Cell Line | MMAE (nM) | PNU-159682 (nM) |
| BJAB.Luc | 0.54 | 0.10 |
| Granta-519 | 0.25 | 0.020 |
| SuDHL4.Luc | 1.19 | 0.055 |
| WSU-DLCL2 | 0.25 | 0.1 |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of ADCs utilizing this compound.
Protocol 1: Antibody-Drug Conjugation using Sortase-Mediated Antibody Conjugation (SMAC) Technology
This protocol describes a site-specific conjugation method to generate homogeneous ADCs.
Materials:
-
Monoclonal antibody (mAb) modified with a sortase recognition motif (e.g., LPETG).
-
This compound.
-
Sortase A enzyme.
-
Conjugation buffer (e.g., Tris-buffered saline, pH 7.4, with CaCl2).
-
Purification system (e.g., StrepTactin chromatography for removal of unconjugated species if a Strep-tag is used).
Workflow Diagram:
Procedure:
-
Preparation of Reactants:
-
Dissolve the modified monoclonal antibody in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute into the conjugation buffer to the desired final concentration. A molar excess of the drug-linker relative to the antibody is typically used.
-
-
Enzymatic Conjugation:
-
Add Sortase A enzyme to the antibody solution.
-
Add the this compound solution to the antibody-enzyme mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 2-16 hours) with gentle agitation.
-
-
Purification of the ADC:
-
If a purification tag is used with the sortase motif, pass the reaction mixture through the corresponding affinity chromatography column (e.g., StrepTactin) to remove unconjugated antibody and enzyme.
-
Alternatively, use size exclusion chromatography (SEC) or other suitable chromatographic methods to purify the ADC from unreacted drug-linker and enzyme.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry.
-
Assess the purity and aggregation of the final ADC product by SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the cytotoxic potential of a this compound-based ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound ADC.
-
Unconjugated antibody (as a negative control).
-
Free PNU-159682 (as a positive control).
-
96-well flat-bottom cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Microplate reader.
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free PNU-159682 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control and untreated cells as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well and gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of the anti-tumor efficacy of a this compound-based ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, CB17-SCID, or athymic nude mice).
-
Human cancer cell line known to express the target antigen.
-
Matrigel (optional, for subcutaneous implantation).
-
This compound ADC.
-
Vehicle control (e.g., saline).
-
Isotype control ADC (optional).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Workflow Diagram:
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject approximately 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the this compound ADC, vehicle control, and any other control articles (e.g., unconjugated antibody, isotype control ADC) via the desired route (typically intravenously).
-
The dosing schedule can be a single dose or multiple doses over a period of time.
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Conclusion
This compound represents a valuable tool for the development of next-generation ADCs for targeted cancer therapy. Its highly potent payload, PNU-159682, combined with a stable linker, offers the potential for significant anti-tumor efficacy. The protocols provided herein offer a framework for researchers to synthesize and evaluate this compound-based ADCs in preclinical settings. The quantitative data presented underscore the sub-nanomolar potency of the payload, highlighting its promise for targeting tumors with varying levels of antigen expression. Further research and development of ADCs utilizing this compound are warranted to explore their full therapeutic potential in a range of malignancies.
References
Application Notes and Protocols for In Vivo Experimental Design with PNU-EDA-Gly5 ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. PNU-EDA-Gly5 is a linker-payload system consisting of the highly potent DNA topoisomerase I inhibitor PNU-159682, connected via a non-cleavable EDA-Gly5 linker. This system is designed for the development of ADCs with a stable linkage in circulation and targeted release of the cytotoxic agent within cancer cells. These application notes provide detailed protocols and guidance for the in vivo experimental design and evaluation of ADCs utilizing the this compound linker-payload.
Mechanism of Action
The mechanism of action for a this compound ADC begins with the binding of the monoclonal antibody component to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the antibody portion of the ADC is degraded by proteases, leading to the release of the PNU-159682 payload, which is attached to the linker and amino acid remnants. The released payload then translocates to the nucleus, where it inhibits DNA topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[1][2][3][4]
Signaling Pathway for this compound ADC-Induced Apoptosis
Caption: Signaling pathway of a this compound ADC leading to apoptosis.
Data Presentation
In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | ADC | IC50 (ng/mL) |
| Karpas-299 | CD30 | cAC10-Gly5-PNU | 1.1 |
| REH | CD30-negative | cAC10-Gly5-PNU | No effect |
Data extracted from a study on PNU-based ADCs, demonstrating target-specific cytotoxicity.
In Vivo Efficacy Data: Trastuzumab-Gly5-PNU in JIMT-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | - | 0 | Progressive tumor growth |
| Trastuzumab-Gly5-PNU | 1 | Significant | Tumor regression observed |
| Kadcyla | 1 | Moderate | Slower tumor growth compared to control |
| cAC10-Gly5-PNU | 1 | Minimal | Similar to vehicle control (negative control) |
This table summarizes the anti-tumor activity of a HER2-specific PNU conjugate in a trastuzumab-resistant breast cancer model.
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
Caption: General experimental workflow for ADC efficacy in xenograft models.[5]
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
Objective: To establish subcutaneous tumors in immunodeficient mice for evaluating the efficacy of this compound ADCs.
Materials:
-
Target-expressing human cancer cell line (e.g., JIMT-1 for HER2, Karpas-299 for CD30)
-
Appropriate cell culture medium and supplements
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (or other suitable extracellular matrix)
-
Female immunodeficient mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)
-
Sterile syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to ensure they are in the logarithmic growth phase on the day of implantation.
-
Cell Preparation: a. Harvest the cells using trypsinization and wash them with sterile PBS. b. Perform a cell count and determine viability (should be >95%). c. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Acclimatization: Allow the mice to acclimatize to the facility for at least one week before any procedures.
-
Implantation: a. Anesthetize the mice if required by institutional guidelines. b. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: a. Begin monitoring the mice 3-4 days after implantation. b. Measure tumor dimensions using calipers 2-3 times per week. c. Calculate tumor volume using the formula: (Length x Width²) / 2. d. Randomize the animals into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
Protocol 2: In Vivo Efficacy Evaluation of this compound ADC
Objective: To assess the anti-tumor activity of a this compound ADC in an established CDX model.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound ADC (test article)
-
Vehicle control (e.g., sterile PBS)
-
Isotype control ADC (negative control)
-
Positive control ADC (if available, e.g., a clinically approved ADC for the same target)
-
Sterile formulation buffer
-
Syringes and needles for intravenous (IV) injection
Procedure:
-
Dosing Preparation: On the day of dosing, reconstitute the this compound ADC and control articles in the sterile formulation buffer to the desired concentrations.
-
Administration: a. Administer the treatments to the respective groups via intravenous (IV) tail vein injection. The dosing volume is typically 10 µL/g of body weight. b. The dosing schedule can be a single dose or multiple doses depending on the study design (e.g., once weekly for 3 weeks).
-
Monitoring: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor the general health of the animals daily for any signs of toxicity (e.g., weight loss >20%, changes in posture, activity, or grooming).
-
Endpoint and Data Collection: a. The study can be terminated when tumors in the vehicle control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or at a specific time point post-treatment. b. At the endpoint, euthanize the mice according to institutional guidelines. c. Excise the tumors and record their final weights. d. Collect tumors and other relevant organs for pharmacodynamic or histological analysis.
-
Data Analysis: a. Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group. b. Generate tumor growth curves (mean tumor volume ± SEM vs. time) for each group. c. Perform statistical analysis to determine the significance of the anti-tumor effects.
Protocol 3: Pharmacodynamic (PD) Analysis
Objective: To investigate the mechanism of action of the this compound ADC in tumor tissue.
Materials:
-
Tumor samples collected at the end of the efficacy study
-
Formalin or paraformaldehyde for tissue fixation
-
Reagents for immunohistochemistry (IHC) or Western blotting
-
Antibodies against PD markers (e.g., cleaved caspase-3 for apoptosis, γH2AX for DNA damage)
Procedure:
-
Tissue Processing: a. Fix a portion of the tumor tissue in 10% neutral buffered formalin for 24-48 hours and then embed in paraffin for IHC analysis. b. Snap-freeze another portion of the tumor in liquid nitrogen and store at -80°C for protein extraction and Western blotting.
-
Immunohistochemistry: a. Section the paraffin-embedded tissues and mount them on slides. b. Perform antigen retrieval and block non-specific binding. c. Incubate the sections with primary antibodies against PD markers. d. Use a suitable secondary antibody and detection system to visualize the staining. e. Quantify the staining intensity and the percentage of positive cells.
-
Western Blotting: a. Homogenize the frozen tumor tissue and extract total protein. b. Determine protein concentration using a suitable assay. c. Separate the proteins by SDS-PAGE and transfer them to a membrane. d. Probe the membrane with primary antibodies against PD markers and a loading control (e.g., β-actin). e. Detect the protein bands using an appropriate secondary antibody and imaging system. f. Quantify the band intensities to determine the relative protein expression levels.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). This includes ensuring proper animal housing, minimizing pain and distress, and using humane endpoints for the studies.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for the in vivo evaluation of this compound ADCs. Careful experimental design, including the selection of appropriate tumor models, controls, and endpoints, is crucial for obtaining robust and reproducible data to support the preclinical development of these promising therapeutic agents.
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induced by DNA topoisomerase I and II inhibitors in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for PNU-EDA-Gly5 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PNU-EDA-Gly5, a potent drug-linker conjugate, in preclinical animal studies. This compound is comprised of the highly cytotoxic agent PNU-159682, a metabolite of the anthracycline nemorubicin, connected via a stable linker. It is designed for the development of Antibody-Drug Conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.
Mechanism of Action
This compound serves as the payload component of an ADC. The antibody component of the ADC targets a specific antigen on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the active cytotoxic agent, PNU-159682. PNU-159682 then intercalates into the DNA of the cancer cell, causing DNA damage and ultimately leading to cell death.[1][2][3]
In Vivo Efficacy Studies: Dosage and Administration
The dosage of an ADC containing this compound in animal studies is dependent on the specific antibody, the tumor model, and the dosing schedule. However, published studies provide a general range for effective dosages. It is important to note that the dosage is typically reported in mg/kg of the total ADC, not just the this compound component.
Summary of In Vivo Dosages for ADCs with PNU-159682 Payloads
| Antibody Target | ADC Name | Animal Model | Cancer Model | Dosage | Administration Route | Dosing Schedule | Efficacy |
| HER2 | T-PNU (Trastuzumab-PNU) | Nude Mice | JIMT-1 breast cancer xenograft | Not specified, referred to as "low dose" | Not specified | Not specified | Effective in trastuzumab and T-DM1 resistant models |
| ROR1 | ROR1-PNU ADC | Rodents | Solid tumor PDX models | 0.5 - 2 mg/kg | Not specified | Not specified | Strong anti-tumor efficacy |
| ROR1 | ROR1-PNU ADC | Cynomolgus Monkey | Toxicology study | Not specified | Not specified | Not specified | Favorable safety profile |
| CD46 | hCD46-19 | Not specified | NSCLC and colorectal cancer models | 1.0 mg/kg | Not specified | Single dose | Complete tumor regression and durable responses[4] |
| CD30 | cAC10-Gly5-PNU | SCID Mice | Karpas-299 xenograft | 1 mg/kg | Not specified | Not specified | Highly effective, leading to tumor regression |
Summary of In Vivo Dosages for the PNU-159682 Payload Alone
| Compound | Animal Model | Cancer Model | Dosage | Administration Route | Dosing Schedule | Efficacy |
| PNU-159682 | Nude Mice | MX-1 human mammary carcinoma xenografts | 4 µg/kg | Intravenous | q7dx3 (every 7 days for 3 doses) | Anti-cancer effects observed |
| PNU-159682 | CD2F1 Mice | Disseminated murine L1210 leukemia | 15 µg/kg | Not specified | Not specified | Moderate activity |
Experimental Protocols
Below are representative protocols for in vivo efficacy studies based on published research involving ADCs with PNU-159682 payloads.
General Xenograft Efficacy Study Protocol
This protocol outlines a typical workflow for evaluating the efficacy of an ADC containing this compound in a subcutaneous xenograft mouse model.
Detailed Protocol for a Subcutaneous Xenograft Model (Example: cAC10-Gly5-PNU in Karpas-299 model)
-
Cell Culture: Karpas-299 cells are cultured in appropriate media and conditions to ensure they are in a logarithmic growth phase before implantation.
-
Animal Model: Female severe combined immunodeficient (SCID) mice, typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of Karpas-299 cells (e.g., 5 x 10^6 cells in a suitable buffer like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined average size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, ADC treatment group).
-
ADC Formulation and Administration: The cAC10-Gly5-PNU ADC is formulated in a sterile vehicle (e.g., phosphate-buffered saline). A single dose of 1 mg/kg is administered intravenously (IV) via the tail vein.
-
Monitoring:
-
Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).
-
Animal body weight is monitored as an indicator of toxicity.
-
-
Endpoints: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined period. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.
Conclusion
This compound is a key component for constructing highly potent ADCs. Preclinical animal studies have demonstrated that ADCs utilizing PNU-159682 as a payload exhibit significant anti-tumor activity at low doses (in the 0.5-2 mg/kg range for the total ADC) across various cancer models. The provided protocols and data serve as a guide for researchers designing and conducting their own in vivo studies with ADCs containing the this compound drug-linker. It is crucial to optimize the dosage and administration schedule for each specific ADC and tumor model to achieve the best therapeutic window.
References
- 1. US9492553B2 - Nemorubicin metabolite and analog reagents, antibody-drug conjugates and methods - Google Patents [patents.google.com]
- 2. nbe-therapeutics.com [nbe-therapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PNU-EDA-Gly5 Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-EDA-Gly5 is a pre-assembled drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises the potent topoisomerase I inhibitor, PNU-159682, attached to a hydrophilic pentaglycine (Gly5) linker via an ethylenediamine (EDA) spacer.[1][2][3] PNU-159682 is a metabolite of the anthracycline nemorubicin and exhibits significantly higher cytotoxic potency than doxorubicin.[4][5] The oligo-glycine linker is designed to be non-cleavable, relying on the degradation of the antibody backbone within the lysosome to release the active payload. This application note provides detailed protocols for the site-specific conjugation of this compound to monoclonal antibodies using Sortase-Mediated Antibody Conjugation (SMAC), along with methods for characterization and in vitro evaluation of the resulting ADC.
Mechanism of Action
The cytotoxic payload of this compound, PNU-159682, exerts its anti-cancer effect by inhibiting DNA topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately resulting in S-phase cell cycle arrest and apoptosis. PNU-EDA-based ADCs have also been shown to induce immunogenic cell death, which can stimulate an anti-tumor immune response. The cytotoxic activity of the payload is partially dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) DNA damage repair pathway.
// Nodes ADC [label="this compound ADC", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Target Antigen\non Cancer Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; Internalization [label="Internalization &\nLysosomal Trafficking", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Payload_Release [label="Antibody Degradation &\nPayload Release", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PNU159682 [label="PNU-159682", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Top1 [label="Topoisomerase I", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Single-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Phase_Arrest [label="S-Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ICD [label="Immunogenic\nCell Death", fillcolor="#34A853", fontcolor="#FFFFFF"]; TC_NER [label="TC-NER Pathway", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ADC -> Receptor [label="Binding", color="#5F6368"]; Receptor -> Internalization [color="#5F6368"]; Internalization -> Payload_Release [color="#5F6368"]; Payload_Release -> PNU159682 [color="#5F6368"]; PNU159682 -> Top1 [label="Inhibition", color="#EA4335"]; Top1 -> DNA [label="Relieves Torsion", style=dashed, color="#5F6368"]; PNU159682 -> DNA_Damage [label="Induces", color="#EA4335"]; DNA_Damage -> S_Phase_Arrest [color="#EA4335"]; S_Phase_Arrest -> Apoptosis [color="#EA4335"]; Apoptosis -> ICD [style=dashed, color="#34A853"]; DNA_Damage -> TC_NER [label="Activates", style=dashed, color="#4285F4"]; }
Figure 1: Mechanism of action of this compound ADC.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound conjugated ADCs.
Table 1: Conjugation and Characterization Data
| Antibody | Conjugation Method | Average DAR | Reference |
| Trastuzumab | SMAC | 3.7 - 3.9 | |
| cAC10 | SMAC | ~3.8 |
Table 2: In Vitro Cytotoxicity Data
| ADC | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Trastuzumab-Gly5-PNU | SKBR3 | HER2 | 2.7 | |
| Trastuzumab-Gly5-PNU | T47D | HER2 | 14.7 | |
| cAC10-Gly5-PNU | Karpas-299 | CD30 | 1.8 |
Table 3: In Vivo Efficacy Data
| ADC | Tumor Model | Dosing | Outcome | Reference |
| Trastuzumab-Gly5-PNU | JIMT-1 Xenograft | 3 mg/kg, single dose | Significant tumor growth inhibition | |
| cAC10-Gly5-PNU | Karpas-299 Xenograft | 1 mg/kg, single dose | Complete tumor regression | |
| hCD46-19-PNU derivative | NSCLC & Colorectal Xenografts | 1.0 mg/kg, single dose | Complete tumor regression and durable responses |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound using Sortase-Mediated Antibody Conjugation (SMAC)
This protocol describes the enzymatic conjugation of a pentaglycine-modified payload (this compound) to a monoclonal antibody engineered to contain a C-terminal LPETG sortase recognition motif.
// Nodes Ab_prep [label="1. Antibody Preparation\n(LPETG-tagged mAb)", fillcolor="#F1F3F4", fontcolor="#202124"]; Payload_prep [label="2. This compound Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; SrtA_prep [label="3. Sortase A Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="4. Enzymatic Conjugation Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="5. ADC Purification\n(Protein A Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="6. ADC Characterization\n(HIC-HPLC, SEC, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_ADC [label="Homogeneous ADC\n(DAR ≈ 4)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ab_prep -> Conjugation [color="#5F6368"]; Payload_prep -> Conjugation [color="#5F6368"]; SrtA_prep -> Conjugation [color="#5F6368"]; Conjugation -> Purification [color="#5F6368"]; Purification -> Characterization [color="#5F6368"]; Characterization -> Final_ADC [color="#5F6368"]; }
Figure 2: Experimental workflow for SMAC conjugation.
Materials:
-
LPETG-tagged monoclonal antibody (e.g., Trastuzumab-LPETG)
-
This compound (dissolved in DMSO)
-
Sortase A enzyme (pentamutant, e.g., eSrtA)
-
Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Protein A affinity chromatography column
-
Wash Buffer: 25 mM Sodium Phosphate, pH 7.5
-
Elution Buffer: 0.1 M Succinic Acid, pH 2.8
-
Neutralization Buffer: 1 M Tris base
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Antibody and Payload Preparation:
-
Buffer exchange the LPETG-tagged antibody into the Conjugation Buffer to a final concentration of 10 µM.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in Conjugation Buffer to a final concentration of 200 µM.
-
-
Enzymatic Conjugation:
-
In a reaction vessel, combine the LPETG-tagged antibody and the diluted this compound.
-
Add Sortase A enzyme to a final concentration of 0.62 µM.
-
Incubate the reaction mixture at 25°C for 3.5 hours with gentle agitation.
-
-
Purification of the ADC:
-
Stop the reaction by passing the mixture through a Protein A column pre-equilibrated with Wash Buffer.
-
Wash the column with 5 column volumes (CVs) of Wash Buffer to remove unconjugated payload, Sortase A, and other reaction components.
-
Elute the bound ADC with 5 CVs of Elution Buffer. Collect 1 CV fractions into tubes containing 25% (v/v) Neutralization Buffer.
-
Pool the fractions containing the ADC and buffer exchange into the desired Storage Buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the ADC:
-
Determine the protein concentration using a spectrophotometer at 280 nm.
-
Assess the Drug-to-Antibody Ratio (DAR) and homogeneity using Hydrophobic Interaction Chromatography (HIC)-HPLC.
-
Analyze for aggregation using Size Exclusion Chromatography (SEC)-HPLC.
-
Confirm the identity and integrity of the ADC using Mass Spectrometry (MS).
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the in vitro potency of the purified this compound ADC on target cancer cell lines.
Materials:
-
Target cancer cell line (e.g., SKBR3 for anti-HER2 ADC)
-
Control cell line (target antigen-negative)
-
Complete cell culture medium
-
Purified this compound ADC
-
Isotype control ADC (conjugated with this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include untreated wells as a control.
-
Incubate the plate for 96 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the ADC concentration using a sigmoidal dose-response curve.
-
Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DAR | Inactive Sortase A enzyme | Use a fresh batch of enzyme or test enzyme activity. |
| Suboptimal reaction conditions | Optimize incubation time, temperature, or component concentrations. | |
| Issues with LPETG tag or Gly5 motif | Sequence verify the antibody construct and the drug-linker. | |
| ADC Aggregation | High DAR or hydrophobic payload | Reduce the molar excess of the drug-linker during conjugation. |
| Improper buffer conditions | Optimize the pH and salt concentration of the storage buffer. | |
| Freeze-thaw cycles | Aliquot the ADC and avoid repeated freeze-thaw cycles. | |
| Low In Vitro Potency | Low target antigen expression | Confirm antigen expression levels on the cell line using flow cytometry. |
| Impaired ADC internalization | Evaluate ADC internalization using a fluorescently labeled ADC. | |
| Cell line resistance to payload | Test the free payload on the cell line to determine intrinsic sensitivity. |
Conclusion
This compound is a valuable tool for the construction of potent and homogeneous ADCs. The site-specific conjugation using SMAC technology allows for precise control over the DAR, leading to a well-defined therapeutic candidate. The protocols provided herein offer a framework for the successful conjugation, purification, and evaluation of this compound based ADCs. Careful optimization of each step is crucial for obtaining a high-quality ADC with desirable therapeutic properties.
References
Application Notes and Protocols for High-Throughput Screening of Antibody-Drug Conjugates Utilizing PNU-EDA-Gly5
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-EDA-Gly5 is a sophisticated linker-payload system designed for the development of Antibody-Drug Conjugates (ADCs). It comprises the highly potent cytotoxic agent PNU-159682, attached to a flexible EDA-Gly5 linker. The active payload, PNU-159682, is a powerful inhibitor of DNA topoisomerase II, an essential enzyme for DNA replication and cell division.[1][2][][4] By conjugating this compound to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, the resulting ADC can selectively deliver this potent payload to cancer cells, minimizing off-target toxicity and enhancing the therapeutic window.
These application notes provide a framework for integrating ADCs containing this compound into a high-throughput screening (HTS) cascade to identify and characterize promising therapeutic candidates. The protocols outlined below focus on key in vitro assays essential for the preclinical evaluation of ADCs: cytotoxicity and internalization.
Mechanism of Action of this compound-based ADCs
An ADC armed with the this compound linker-payload executes its anti-cancer activity through a multi-step process. This begins with the specific binding of the ADC's antibody component to its target antigen on the surface of a cancer cell. Following this binding event, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. Once inside the cell, the complex is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, liberating the PNU-159682 payload. The released PNU-159682 then diffuses into the nucleus, where it intercalates into the DNA and inhibits topoisomerase II. This action leads to the accumulation of double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[]
References
Troubleshooting & Optimization
PNU-EDA-Gly5 ADC aggregation issues and solutions
Disclaimer: Information regarding a specific antibody-drug conjugate (ADC) utilizing the PNU-EDA-Gly5 drug-linker is not publicly available. This technical support guide is based on established principles of ADC development and addresses common aggregation issues encountered with ADCs of similar composition. This compound is a drug-linker conjugate composed of a DNA topoisomerase I inhibitor, PNU-159682, and a linker, EDA-Gly5[1][2][3][4][5]. The guidance provided herein is representative and should be adapted to your specific antibody and experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern for ADCs using it?
A1: this compound is a drug-linker payload designed for ADC synthesis. It combines the cytotoxic agent PNU-159682 (a DNA topoisomerase I inhibitor) with a linker containing an ethylenediamine (EDA) spacer and a five-glycine peptide (Gly5). Aggregation is a critical concern for all ADCs, including those potentially made with this compound, because the conjugation of cytotoxic drugs, which are often hydrophobic, to a monoclonal antibody (mAb) can increase the propensity for the ADC molecules to clump together. This aggregation can lead to reduced efficacy, altered pharmacokinetics, and an increased risk of immunogenicity.
Q2: What are the primary causes of ADC aggregation?
A2: ADC aggregation can be triggered by a variety of factors throughout the manufacturing, formulation, and storage process. The primary causes include:
-
Hydrophobic Interactions: The cytotoxic payload (in this case, derived from PNU-159682) is often hydrophobic. When attached to the antibody, these hydrophobic patches can interact with each other, leading to aggregation.
-
Electrostatic Interactions: Unfavorable buffer conditions, such as a pH near the isoelectric point of the ADC or low ionic strength, can reduce electrostatic repulsion between molecules and promote aggregation.
-
Conformational Instability: The conjugation process itself, or exposure to stressors like temperature fluctuations, shear stress from mixing, or freeze-thaw cycles, can cause the antibody to partially unfold, exposing aggregation-prone regions.
-
High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.
-
Formulation Components: The presence of certain solvents used to dissolve the drug-linker during conjugation can destabilize the antibody. Conversely, the absence of stabilizing excipients can leave the ADC vulnerable to aggregation.
Q3: How can I detect and quantify aggregation in my this compound ADC sample?
A3: A multi-faceted approach using orthogonal analytical techniques is recommended to accurately detect and quantify aggregation.
-
Size Exclusion Chromatography (SEC): This is the most common and robust method for quantifying aggregates (high-molecular-weight species, HMWs), monomers, and fragments.
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution. It is particularly useful for early detection of aggregation.
-
Analytical Ultracentrifugation (AUC): AUC can provide detailed information about the size, shape, and distribution of aggregates directly in the formulation buffer without the potential artifacts from interactions with a chromatography column.
Troubleshooting Guide
Issue: High Levels of Aggregation Detected by SEC Post-Conjugation
This section provides a systematic approach to troubleshooting aggregation issues observed immediately after the conjugation of this compound to your antibody.
Potential Cause 1: Unfavorable Conjugation Conditions The conditions during the conjugation reaction can induce stress on the antibody, leading to aggregation.
Solutions:
-
Immobilize the Antibody: A highly effective method to prevent aggregation during conjugation is to immobilize the antibody on a solid support or resin. This physically separates the antibody molecules, preventing them from aggregating while the hydrophobic drug-linker is being attached.
-
Optimize Reaction Temperature and Time: Perform the conjugation at the lowest effective temperature and for the shortest time necessary to achieve the target Drug-to-Antibody Ratio (DAR).
-
Minimize Organic Solvent Concentration: If an organic solvent is required to dissolve the this compound linker-payload, use the minimum amount possible and consider a step-wise addition to the reaction mixture.
Potential Cause 2: Buffer Composition The pH and ionic strength of the conjugation and purification buffers can significantly impact ADC stability.
Solutions:
-
pH Optimization: Ensure the buffer pH is at least 1-2 units away from the isoelectric point (pI) of the ADC to maintain sufficient electrostatic repulsion.
-
Ionic Strength Adjustment: Increasing the ionic strength of the buffer (e.g., by adding 150 mM NaCl) can help to shield electrostatic interactions that may contribute to aggregation.
Issue: Gradual Aggregation During Storage
This section addresses the challenge of maintaining the stability of your purified this compound ADC over time.
Potential Cause 1: Sub-optimal Formulation Buffer The long-term stability of an ADC is highly dependent on the formulation.
Solutions:
-
Excipient Screening: Conduct a formulation screening study to identify optimal stabilizers. Common excipients to prevent aggregation include:
-
Surfactants: Polysorbate 20 or Polysorbate 80 (typically at 0.01-0.1%) can prevent surface-induced aggregation and shield hydrophobic patches.
-
Sugars (Polyols): Trehalose and sucrose are effective cryoprotectants and thermostabilizers.
-
Amino Acids: Arginine and histidine are often used to suppress aggregation and can also serve as buffering agents.
-
-
pH and Buffer System: Select a buffer system that maintains a stable pH in the optimal range (typically pH 5.0-7.0 for antibodies) throughout the intended shelf life.
Potential Cause 2: Inappropriate Storage Conditions Temperature fluctuations, exposure to light, and physical agitation can all promote aggregation.
Solutions:
-
Controlled Temperature: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations) and avoid freeze-thaw cycles unless it is formulated for frozen storage.
-
Light Protection: Protect the ADC from light, as some payloads can be photosensitive, leading to degradation and subsequent aggregation.
-
Minimize Agitation: Avoid vigorous shaking or stirring during handling and transport.
Experimental Protocols
Protocol 1: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomer, aggregate (HMW), and fragment (LMW) content of a this compound ADC solution.
Materials:
-
UHPLC system with UV detector (e.g., Agilent 1260 Infinity II Bio-inert LC)
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. For ADCs with significant hydrophobicity, adding a small percentage of an organic solvent like isopropanol (e.g., 10%) may be necessary to reduce secondary interactions with the column.
-
This compound ADC sample, diluted to 1 mg/mL in mobile phase.
Method:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Set the UV detector to monitor absorbance at 280 nm.
-
Inject 10-20 µL of the ADC sample.
-
Run the chromatogram for a sufficient time (e.g., 20 minutes) to allow for the elution of all species.
-
Identify the peaks corresponding to aggregates (eluting first), the monomer, and any fragments (eluting last).
-
Integrate the peak areas and calculate the percentage of each species relative to the total peak area.
Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)
Objective: To rapidly assess the size distribution and detect the presence of aggregates in a this compound ADC sample.
Materials:
-
DLS instrument (e.g., Wyatt DynaPro Plate Reader)
-
Low-volume cuvette or multi-well plate
-
This compound ADC sample (concentration typically 0.2-1.0 mg/mL)
-
Formulation buffer for dilution, filtered through a 0.22 µm filter.
Method:
-
Centrifuge the ADC sample at ~10,000 x g for 5-10 minutes to remove any large, non-colloidal particles.
-
Carefully transfer the supernatant to a clean cuvette or well.
-
Place the sample into the DLS instrument and allow the temperature to equilibrate (e.g., to 25°C).
-
Perform the DLS measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity to determine the diffusion coefficient of particles, which is then used to calculate the hydrodynamic radius (Rh).
-
Analyze the results:
-
Monomer Peak: A single, narrow peak corresponding to the expected size of the ADC monomer.
-
Aggregates: The presence of a second peak at a larger hydrodynamic radius, or a high polydispersity index (PDI > 0.2), indicates the presence of aggregates.
-
Quantitative Data Summary
The following tables present hypothetical data from a formulation screening study aimed at reducing the aggregation of a this compound ADC.
Table 1: Effect of Excipients on this compound ADC Aggregation (Initial, T=0)
| Formulation Buffer (pH 6.0) | % Aggregates (by SEC) | Mean Hydrodynamic Radius (by DLS) | Polydispersity Index (PDI) |
| 20mM Histidine | 5.2% | 15.8 nm | 0.28 |
| 20mM Histidine + 0.02% Polysorbate 20 | 1.8% | 11.5 nm | 0.15 |
| 20mM Histidine + 5% Trehalose | 3.5% | 13.1 nm | 0.21 |
| 20mM Histidine + 150mM Arginine | 2.1% | 12.0 nm | 0.17 |
| 20mM Histidine + 0.02% Polysorbate 20 + 5% Trehalose | 1.1% | 11.2 nm | 0.12 |
Table 2: this compound ADC Stability at 4°C Over 4 Weeks
| Formulation Buffer (pH 6.0) | % Aggregates Increase (by SEC) |
| 20mM Histidine | + 4.5% |
| 20mM Histidine + 0.02% Polysorbate 20 | + 1.2% |
| 20mM Histidine + 5% Trehalose | + 2.8% |
| 20mM Histidine + 150mM Arginine | + 1.5% |
| 20mM Histidine + 0.02% Polysorbate 20 + 5% Trehalose | + 0.6% |
Visualizations
Caption: Troubleshooting workflow for ADC aggregation issues.
Caption: Key intermolecular forces contributing to ADC aggregation.
Caption: Decision tree for developing a stable ADC formulation.
References
Technical Support Center: PNU-EDA-Gly5 Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of PNU-EDA-Gly5 conjugation for the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a drug-linker conjugate used in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] It consists of two key components:
-
PNU-159682: A highly potent derivative of the anthracycline toxin, nemorubicin, which acts as a DNA topoisomerase I inhibitor. This is the cytotoxic "payload" of the ADC.
-
EDA-Gly5: An oligo-glycine linker (five glycine units) with an ethylenediamine (EDA) spacer. This linker is typically non-cleavable and provides a stable connection between the antibody and the PNU payload.
Q2: What is the primary method for conjugating this compound to an antibody?
A: The most effective and widely cited method for conjugating this compound is through a site-specific enzymatic approach called Sortase-Mediated Antibody Conjugation (SMAC) technology. This technique utilizes the bacterial enzyme Sortase A to create a stable peptide bond between a recognition motif on the antibody and the oligo-glycine tail of the this compound linker.
Q3: Why is site-specific conjugation with SMAC technology preferred?
A: Site-specific conjugation offers several advantages over traditional random conjugation methods (e.g., targeting lysine or cysteine residues):
-
Homogeneity: It produces a homogeneous ADC population with a precisely controlled drug-to-antibody ratio (DAR).
-
Improved Pharmacokinetics: A uniform DAR leads to more predictable pharmacokinetic properties and a better therapeutic window.
-
Enhanced Stability: The resulting peptide bond is highly stable, minimizing premature drug release in circulation.
-
Reproducibility: Enzymatic conjugation provides a higher degree of control and reproducibility between batches.
Q4: What is a typical Drug-to-Antibody Ratio (DAR) achieved with this compound and SMAC?
A: Studies have shown that conjugation of anthracycline-based linker-payloads like this compound using SMAC technology can achieve high conjugation efficiencies, resulting in DARs ranging from 3.7 to 3.9. With further purification steps, a homogeneous DAR of 4.0 can be achieved.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments using Sortase-Mediated Antibody Conjugation (SMAC).
| Symptom / Issue | Potential Cause | Troubleshooting Recommendation |
| Low Drug-to-Antibody Ratio (DAR) | Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can reduce Sortase A activity. | Optimize reaction conditions. Refer to the table below for recommended ranges. Ensure the buffer does not contain primary amines that can compete with the oligo-glycine nucleophile. |
| Inactive Sortase A Enzyme: The enzyme may have lost activity due to improper storage or handling. | Use a fresh aliquot of Sortase A. Verify enzyme activity with a control reaction. Consider using a more active Sortase A mutant if available. | |
| Insufficient this compound: A low molar excess of the linker-payload can lead to incomplete conjugation. | Increase the molar excess of this compound relative to the antibody. A 5-fold to 20-fold molar excess is a good starting point. | |
| Steric Hindrance: The Sortase recognition motif on the antibody may be sterically hindered, preventing enzyme access. | If designing the antibody construct, consider introducing a short spacer (e.g., GGGGS) between the antibody C-terminus and the LPXTG motif to improve accessibility. | |
| High Levels of Aggregation | Hydrophobicity of the ADC: The addition of the hydrophobic PNU payload can increase the propensity for aggregation. | Reduce the concentration of organic co-solvents (e.g., DMSO) used to dissolve the this compound. Optimize buffer conditions, as aggregation can be more pronounced at the antibody's isoelectric point. Consider performing the conjugation with the antibody immobilized on a solid support to prevent intermolecular interactions. |
| Unfavorable Buffer Conditions: Incorrect pH or high salt concentrations can promote aggregation. | Screen different buffer systems and pH values. Maintain a pH that ensures antibody stability while being optimal for Sortase A activity. | |
| Presence of Unconjugated Antibody | Incomplete Reaction: The reaction may not have reached completion due to insufficient incubation time or suboptimal conditions. | Increase the reaction time. Optimize the concentrations of Sortase A and substrates as per the recommended protocols. |
| Inefficient Purification: The purification method may not be effectively separating the ADC from the unconjugated antibody. | Utilize a purification strategy that can resolve species based on DAR, such as Hydrophobic Interaction Chromatography (HIC). | |
| Sortase A Side Reaction (Hydrolysis) | Excess Sortase A or Long Reaction Times: High enzyme concentrations or prolonged incubation can lead to the hydrolysis of the acyl-enzyme intermediate. | Optimize the Sortase A concentration. Determine the optimal reaction time by performing a time-course experiment and analyzing the products at different intervals. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Sortase A-Mediated Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 9.0 | Optimal activity is generally observed in this range. The specific optimum may vary with the Sortase A mutant and antibody. |
| Temperature | 20°C - 50°C | While the enzyme is active in this range, lower temperatures (e.g., 25°C or 37°C) are often preferred to maintain antibody stability. |
| Calcium Chloride (CaCl2) | 5 - 10 mM | CaCl2 is a required cofactor for many Sortase A variants. |
| Antibody Concentration | 5 - 10 µM | Higher concentrations can improve reaction kinetics but may also increase the risk of aggregation. |
| This compound Molar Excess | 5- to 20-fold over antibody | A sufficient excess is needed to drive the reaction to completion. |
| Sortase A Concentration | Sub-stoichiometric (e.g., 0.62 µM for a 10 µM antibody reaction) | The optimal concentration should be determined empirically. |
Experimental Protocols
Protocol 1: Sortase-Mediated Conjugation of this compound to an LPXTG-tagged Antibody
Materials:
-
LPXTG-tagged monoclonal antibody (mAb)
-
This compound
-
Sortase A enzyme
-
Conjugation Buffer: 50 mM HEPES or Tris-HCl, 150 mM NaCl, 5-10 mM CaCl2, pH 7.5-8.5
-
Quenching solution (optional, e.g., EDTA for calcium-dependent Sortase A)
-
Purification columns (e.g., Protein A, Size Exclusion Chromatography, Hydrophobic Interaction Chromatography)
Methodology:
-
Preparation of Reactants:
-
Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) before diluting it in the conjugation buffer.
-
Ensure the antibody is in the conjugation buffer at the desired concentration (e.g., 10 µM).
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, combine the LPXTG-tagged antibody, this compound (at the desired molar excess), and the Sortase A enzyme.
-
Incubate the reaction mixture at the optimized temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 2-4 hours), with gentle mixing.
-
-
Reaction Quenching (Optional):
-
If using a calcium-dependent Sortase A, the reaction can be stopped by adding EDTA to chelate the calcium ions.
-
-
Purification of the ADC:
-
Remove unconjugated this compound and the Sortase A enzyme. A common initial step is Protein A chromatography to capture the antibody and ADC.
-
Further purify the ADC and separate different DAR species using Size Exclusion Chromatography (SEC) to remove aggregates and Hydrophobic Interaction Chromatography (HIC) to isolate the desired DAR population.
-
Protocol 2: Characterization of this compound ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different DARs based on their hydrophobicity. The PNU-159682 payload is hydrophobic, and each added drug molecule increases the overall hydrophobicity of the ADC.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can confirm the molecular weight and the distribution of different DAR species.
2. Analysis of Aggregates and Fragments:
-
Size Exclusion Chromatography (SEC): SEC is the standard method to quantify high molecular weight species (aggregates) and low molecular weight species (fragments) in the purified ADC sample.
3. Assessment of Purity:
-
SDS-PAGE: Run reduced and non-reduced SDS-PAGE to visualize the heavy and light chains and assess the overall purity of the ADC.
Visualizations
Caption: Workflow for this compound ADC production.
Caption: Decision tree for troubleshooting low DAR.
References
- 1. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and Optimization of the Lysine-Isopeptide Bond Forming Sortase Enzyme from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody–Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 4. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Troubleshooting low cytotoxicity of PNU-EDA-Gly5 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-EDA-Gly5 Antibody-Drug Conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues, particularly low cytotoxicity, encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed in Cancer Cell Lines
Question: We are not observing the expected level of cytotoxicity with our this compound ADC in our cancer cell line model. What are the potential causes and how can we troubleshoot this?
Answer: Low cytotoxicity is a common challenge in ADC development and can stem from multiple factors, ranging from the ADC construct itself to the experimental setup. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Steps:
-
Confirm Target Antigen Expression: The efficacy of an ADC is critically dependent on the expression of the target antigen on the surface of the cancer cells.
-
Action: Quantify the target antigen expression level on your cell line using flow cytometry or western blotting with the unconjugated antibody.
-
Tip: It is advisable to use a cell line with high and homogenous antigen expression as a positive control.
-
-
Verify ADC Integrity and Quality: The quality of the conjugated ADC is paramount. Issues with conjugation can lead to a low Drug-to-Antibody Ratio (DAR) or aggregation.
-
Action:
-
Determine the DAR of your ADC batch using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. An optimal DAR is crucial; a low DAR will reduce potency, while a high DAR can lead to aggregation and altered pharmacokinetics.
-
Assess the aggregation level of your ADC using Size Exclusion Chromatography (SEC). Aggregated ADCs may have reduced efficacy and increased off-target toxicity.
-
-
Tip: Minimize freeze-thaw cycles of your ADC stock solution by aliquoting after the initial thaw.
-
-
Evaluate ADC Internalization: For the PNU-159682 payload to be effective, the ADC must be internalized by the target cell.
-
Action: Perform an internalization assay using a fluorescently labeled version of your antibody or ADC to confirm that it is being taken up by the target cells.
-
-
Assess Payload Activity and Cell Line Sensitivity: The intrinsic sensitivity of the cell line to the payload and potential resistance mechanisms can significantly impact cytotoxicity.
-
Action:
-
Test the cytotoxicity of the free PNU-159682 payload on your target cell line to determine its intrinsic sensitivity.
-
Investigate if your cell line expresses high levels of drug efflux pumps, such as ABCB1 (MDR1), which has been shown to confer resistance to a derivative of PNU-159682.[1]
-
-
Tip: PNU-159682 is a highly potent topoisomerase II inhibitor, and cell lines with mutations in topoisomerase II or upregulated DNA repair pathways may exhibit resistance.[1][2]
-
-
Optimize Cytotoxicity Assay Protocol: The experimental parameters of your cytotoxicity assay can greatly influence the results.
-
Action:
-
Cell Seeding Density: Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the assay.
-
Incubation Time: PNU-159682 induces S-phase cell cycle arrest, so a sufficient incubation time (e.g., 72-144 hours) is necessary to observe the full cytotoxic effect.[3]
-
Assay Controls: Include appropriate controls: untreated cells, cells treated with the unconjugated antibody, and cells treated with a control ADC.
-
-
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: We are experiencing inconsistent DAR values and low yields after conjugating our antibody with this compound. What are the potential causes and how can we improve our conjugation efficiency?
Answer: Achieving a consistent and optimal DAR is a critical step in producing effective ADCs. Variability in conjugation efficiency can be attributed to several factors related to the reagents and reaction conditions.
Troubleshooting Steps:
-
Antibody Quality and Purity: The starting antibody must be of high purity and concentration.
-
Action: Ensure the antibody is >95% pure and at a concentration of at least 0.5 mg/mL. Impurities can compete for conjugation, reducing efficiency.
-
Tip: If your antibody solution contains substances with primary amines (e.g., Tris buffer, BSA), they must be removed prior to conjugation.
-
-
Optimize Conjugation Chemistry: For lysine-based conjugation with an NHS-ester activated this compound, the reaction conditions are critical.
-
Action:
-
pH: Maintain a pH of 8.0-8.5 for the conjugation reaction to ensure the lysine residues are deprotonated and reactive.
-
Molar Ratio: Optimize the molar ratio of the this compound linker-payload to the antibody. A higher ratio can increase the DAR but may also lead to aggregation.
-
Reaction Time and Temperature: Systematically optimize the incubation time and temperature.
-
-
-
Linker-Payload Solubility: The solubility of the this compound linker-payload in the aqueous conjugation buffer can be a limiting factor.
-
Action: If solubility is an issue, a small amount of a co-solvent like DMSO can be used. However, the concentration should be kept low to avoid denaturing the antibody.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of PNU-159682 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC70 (nmol/L) |
| HT-29 | Colon | 0.577 |
| A2780 | Ovarian | 0.39 |
| DU145 | Prostate | 0.128 |
| EM-2 | Leukemia | 0.081 |
| Jurkat | Leukemia | 0.086 |
| CEM | Leukemia | 0.075 |
Data adapted from Quintieri L, et al. Clin Cancer Res. 2005.[4]
Experimental Protocols
Protocol 1: General Lysine-Based ADC Conjugation
This protocol provides a general procedure for conjugating an NHS-ester activated this compound to an antibody via lysine residues.
Materials:
-
Antibody (in PBS, pH 7.4)
-
This compound with an NHS-ester reactive group
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G25)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound-NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and quenching agent using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the protein concentration (e.g., by BCA assay).
-
Calculate the DAR using UV-Vis spectroscopy or other methods.
-
Analyze the ADC for aggregation and purity using SEC-HPLC.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines a standard MTT assay to determine the in vitro cytotoxicity of a this compound ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions. Include untreated and vehicle-treated controls.
-
Incubate for 72-144 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A workflow for troubleshooting low cytotoxicity of this compound ADCs.
Caption: The proposed signaling pathway for PNU-159682-induced cell death.
References
PNU-EDA-Gly5 stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PNU-EDA-Gly5 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a drug-linker conjugate used in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3] It comprises the highly potent DNA topoisomerase I inhibitor, PNU-159682, connected to a flexible oligo-glycine linker (EDA-Gly5).[1][2] This conjugate is designed to be attached to a monoclonal antibody, enabling targeted delivery of the cytotoxic payload to cancer cells.
Q2: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored under the following conditions:
| Formulation | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to multiple years |
| In DMSO | -80°C | Up to 6 months |
| In DMSO | 4°C | Up to 2 weeks |
Note: The stability of this compound in other solvents has not been extensively reported. It is recommended to prepare solutions fresh for each experiment.
Q3: What solvents are recommended for dissolving this compound?
This compound is reported to be soluble in DMSO at a concentration of 10 mM. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of organic solvent like DMSO and then dilute it with the desired aqueous buffer. Direct dissolution in aqueous buffers may be challenging due to the hydrophobic nature of the PNU-159682 payload.
Q4: What are the primary stability concerns for this compound in solution?
The primary stability concerns for this compound in solution are chemical degradation and physical aggregation.
-
Chemical Degradation: The payload, PNU-159682, and the linker can be susceptible to hydrolysis, oxidation, or other chemical modifications depending on the pH, temperature, and presence of reactive species in the solution.
-
Physical Aggregation: Like many ADC components, the hydrophobicity of the PNU-159682 payload can lead to the formation of soluble or insoluble aggregates in aqueous solutions. Aggregation can be influenced by concentration, pH, ionic strength, and the presence of organic co-solvents.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in Solution
Possible Causes:
-
Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent system.
-
Aggregation: The hydrophobic nature of PNU-159682 can cause the conjugate to aggregate and precipitate out of solution, especially in aqueous buffers.
-
Temperature Effects: Changes in temperature can affect solubility. For example, a solution prepared at room temperature may precipitate when cooled.
-
pH Effects: The pH of the solution can influence the charge and conformation of the molecule, affecting its solubility and propensity to aggregate.
Troubleshooting Steps:
-
Optimize Solvent System:
-
Increase the percentage of organic co-solvent (e.g., DMSO, DMF, ethanol) in your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your downstream experiments.
-
Consider using a small amount of a non-ionic surfactant, such as Tween 20 or Tween 80, to improve solubility and prevent aggregation.
-
-
Adjust Concentration:
-
Prepare a more dilute solution of this compound.
-
If a high concentration is required, perform a solubility test with small aliquots to determine the maximum soluble concentration in your specific buffer system.
-
-
Control Temperature:
-
Prepare and handle the solution at a consistent temperature. If the solution is stored cold, allow it to equilibrate to room temperature before use.
-
Avoid repeated freeze-thaw cycles, which can promote aggregation. Aliquot the stock solution into single-use vials.
-
-
pH Optimization:
-
Evaluate the solubility of this compound in a range of pH buffers to identify the optimal pH for your application.
-
Issue 2: Loss of Activity or Inconsistent Experimental Results
Possible Causes:
-
Chemical Degradation: this compound may be degrading in your experimental solution. The stability of the payload and linker can be sensitive to pH and temperature.
-
Adsorption to Surfaces: The hydrophobic nature of the compound can lead to its adsorption onto the surfaces of plasticware or glassware, reducing the effective concentration in solution.
-
Aggregation: The formation of aggregates can reduce the concentration of monomeric, active compound.
Troubleshooting Steps:
-
Ensure Fresh Solutions:
-
Prepare this compound solutions fresh before each experiment whenever possible.
-
If using a stock solution, ensure it has been stored correctly and is within its recommended shelf life.
-
-
Control Experimental Conditions:
-
Maintain a consistent pH and temperature throughout your experiment.
-
Protect solutions from light, as some components of ADCs can be light-sensitive.
-
-
Minimize Adsorption:
-
Use low-adhesion microplates and tubes.
-
Including a small amount of a non-ionic surfactant in your buffers can help to reduce non-specific binding to surfaces.
-
-
Monitor for Degradation:
-
If you suspect degradation, you can analyze the purity of your this compound solution over time using techniques like HPLC.
-
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
This protocol is based on general practices for similar ADC linkers and the available solubility data for this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).
Protocol: General Procedure for Antibody Conjugation
This protocol provides a general workflow for the conjugation of this compound to an antibody. The specific reaction conditions (e.g., molar ratio, reaction time, temperature) will need to be optimized for each specific antibody and desired drug-to-antibody ratio (DAR). This protocol is adapted from a similar procedure for a PNU-159682-EDA-Gly3-iodoacetamide conjugate.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (requires a reactive group for conjugation, e.g., maleimide or NHS ester, which may need to be introduced in a separate synthesis step)
-
Reducing agent (e.g., DTT or TCEP) for cysteine conjugation
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., PD-10 desalting column)
-
Reaction buffers (e.g., conjugation buffer, purification buffer)
Procedure:
-
Antibody Preparation (for Cysteine Conjugation):
-
If conjugating to native or engineered cysteines, partially reduce the antibody's interchain disulfide bonds using a controlled amount of a reducing agent like DTT or TCEP. Incubate at room temperature or 37°C for a specified time.
-
Remove the excess reducing agent using a desalting column, buffer exchanging the antibody into the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the this compound-reactive species to the prepared antibody solution. The molar ratio of the drug-linker to the antibody will need to be optimized.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 1-4 hours). The reaction should be performed in the dark to protect the light-sensitive components.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, to react with any unreacted this compound.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using a desalting column (e.g., PD-10) or size-exclusion chromatography (SEC).
-
-
Characterization of the ADC:
-
Determine the DAR and the extent of aggregation of the purified ADC using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size-Exclusion Chromatography (SEC).
-
Visualizations
Caption: Workflow for the conjugation of this compound to an antibody.
References
Technical Support Center: Optimizing Linker Chemistry for PNU-159682 Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of linker chemistry for PNU-159682 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and what is its mechanism of action?
PNU-159682 is a highly potent anthracycline derivative and a metabolite of the drug nemorubicin.[][2][3][4] Its primary mechanism of action is the inhibition of DNA topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[] Unlike some other anthracyclines such as doxorubicin, which cause a G2/M-phase cell cycle arrest, PNU-159682 induces cell cycle arrest in the S-phase. This distinct mode of action makes it a compelling payload for ADC development.
Q2: Which types of linkers are compatible with PNU-159682 for ADC development?
PNU-159682 can be conjugated to antibodies using a variety of both cleavable and non-cleavable linkers. The choice of linker is critical as it influences the stability, efficacy, and pharmacokinetic profile of the ADC.
-
Cleavable Linkers: These are designed to release the payload under specific conditions within the target cell.
-
Peptide Linkers: Protease-sensitive linkers, such as those containing valine-citrulline (vc), are commonly used. These are cleaved by lysosomal proteases like cathepsin B following internalization of the ADC.
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cell.
-
Acid-Sensitive Linkers: While not explicitly mentioned in the provided results for PNU-159682, these are another class of cleavable linkers that release the payload in the acidic environment of endosomes and lysosomes.
-
-
Non-Cleavable Linkers: These linkers rely on the degradation of the antibody backbone to release the payload. An example that has been explored with a PNU-159682 derivative is a pentaglycine (Gly5) peptide linker.
Q3: How does the choice of linker impact the stability and efficacy of a PNU-159682 ADC?
The linker is a critical component that balances the stability of the ADC in circulation with the efficient release of the payload at the tumor site. An ideal linker should be stable in the bloodstream to minimize off-target toxicity, but readily cleaved upon internalization by the target cancer cell to ensure potent cell-killing activity. The choice of linker chemistry, its length, and steric hindrance are key parameters to optimize for a desired pharmacokinetic profile and therapeutic index.
Q4: What is a typical Drug-to-Antibody Ratio (DAR) for PNU-159682 ADCs and how is it measured?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. For PNU-159682 ADCs, a DAR is often determined by methods such as mass spectrometry. In one study, a dual-drug ADC with PNU-159682 and MMAF reported a DAR of 1.9 for PNU-159682. The optimal DAR is a balance between achieving sufficient potency and maintaining favorable pharmacokinetic and safety profiles.
Troubleshooting Guides
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Action |
| Inefficient Antibody Reduction | Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP, DTT) and incubation time/temperature. |
| Linker-Payload Instability | Verify the stability of the linker-payload construct under the conjugation conditions. Some linkers may be susceptible to hydrolysis. |
| Suboptimal Conjugation pH | The optimal pH for conjugation can vary depending on the linker chemistry. For maleimide-based linkers, a pH range of 6.5-7.5 is typically used. |
| Steric Hindrance | The conjugation site on the antibody can influence the efficiency of the reaction. Consider site-specific conjugation technologies to achieve a more homogeneous DAR. |
| Inaccurate Quantification | Use orthogonal analytical methods to confirm the DAR, such as a combination of UV-Vis spectroscopy, Mass Spectrometry, and Reverse-Phase HPLC. |
Issue 2: ADC Aggregation
| Potential Cause | Recommended Action |
| Hydrophobicity of PNU-159682 | PNU-159682 is a hydrophobic molecule. High DAR values can increase the overall hydrophobicity of the ADC, leading to aggregation. Consider using linkers with hydrophilic spacers (e.g., PEG) to improve solubility. |
| Inappropriate Buffer Conditions | Screen different buffer formulations (e.g., varying pH, ionic strength, and excipients) to identify conditions that minimize aggregation. |
| High Protein Concentration | Perform the conjugation reaction at an optimal antibody concentration to reduce the likelihood of intermolecular interactions that can lead to aggregation. |
| Post-Conjugation Handling | Ensure proper storage conditions for the purified ADC. Freeze-thaw cycles should be minimized. |
Issue 3: Premature Payload Release
| Potential Cause | Recommended Action |
| Linker Instability in Circulation | If using a cleavable linker, assess its stability in plasma. If premature cleavage is observed, consider a more stable linker design or a non-cleavable linker. |
| Suboptimal Conjugation Chemistry | For certain conjugation chemistries, such as those involving maleimide-thiol reactions, the resulting bond can sometimes undergo retro-Michael reaction, leading to payload deconjugation. |
| Enzymatic Degradation | Some linkers may be susceptible to enzymatic degradation in the bloodstream. Evaluate the linker's susceptibility to relevant plasma enzymes. |
Experimental Protocols & Methodologies
General Protocol for Cysteine-Based Conjugation of PNU-159682
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) at a specific molar excess.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column or centrifugal filter device.
-
-
Conjugation Reaction:
-
Dissolve the PNU-159682-linker construct in an appropriate organic solvent (e.g., DMSO).
-
Add the PNU-159682-linker to the reduced antibody solution at a defined molar ratio.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
-
Purification:
-
Purify the resulting ADC using a PD-10 desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove unconjugated payload and other impurities.
-
Buffer exchange the purified ADC into a suitable formulation buffer for storage.
-
-
Characterization:
-
DAR Determination: Analyze the ADC using mass spectrometry and/or RP-HPLC.
-
Aggregation Analysis: Use size-exclusion chromatography (SEC) to determine the percentage of monomer, dimer, and higher-order aggregates.
-
In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on target antigen-expressing and non-expressing cell lines.
-
Visualizations
Caption: Mechanism of action of a PNU-159682 ADC.
Caption: General workflow for PNU-159682 ADC development.
Caption: Troubleshooting logic for PNU-159682 ADC optimization.
References
Off-target effects of PNU-EDA-Gly5 and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-EDA-Gly5.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a drug-linker conjugate designed for Antibody-Drug Conjugate (ADC) synthesis. Its cytotoxic payload, PNU-159682, is a highly potent metabolite of the anthracycline nemorubicin. The primary on-target effect of PNU-159682 is the induction of DNA damage, which leads to S-phase cell cycle arrest and ultimately, apoptotic cell death.[1][2] This mechanism is distinct from other anthracyclines like Doxorubicin, which typically cause a G2/M phase block.[2]
Q2: What are the known off-target effects of this compound?
A significant potential off-target effect is related to the multidrug resistance protein 1 (MDR1 or ABCB1). The PNU-EDA derivative, which includes the linker, has been identified as a substrate for the ABCB1 efflux pump.[1] This can lead to reduced intracellular accumulation of the payload in cells overexpressing MDR1, resulting in decreased efficacy. Notably, the parent payload, PNU-159682, is not a substrate for MDR1, suggesting the linker moiety is responsible for this interaction.[1]
Q3: How does the EDA-Gly5 linker contribute to mitigating off-target toxicity?
The EDA-Gly5 linker is a non-cleavable peptide linker. Non-cleavable linkers are generally associated with greater stability in systemic circulation compared to cleavable linkers. This increased stability minimizes the premature release of the highly potent PNU-159682 payload, thereby reducing the potential for off-target toxicity to healthy tissues.
Q4: Is there a risk of cardiotoxicity with this compound, similar to other anthracyclines like Doxorubicin?
While cardiotoxicity is a known dose-limiting side effect of anthracyclines like doxorubicin, nemorubicin, the parent compound of PNU-159682, has been reported to have reduced cardiotoxicity. This suggests that PNU-159682 may also have a more favorable cardiac safety profile, although direct comparative studies on the cardiotoxicity of PNU-159682 are limited.
Troubleshooting Guides
Issue 1: Reduced or no cytotoxic effect observed in target cells.
Possible Cause 1: High expression of MDR1 (ABCB1) in the target cell line.
-
Explanation: The PNU-EDA conjugate is a substrate for the MDR1 efflux pump, which can actively remove the drug from the cell, leading to resistance.
-
Troubleshooting Steps:
-
Assess MDR1 Expression: Quantify the expression of ABCB1 in your target cell line using methods like qPCR, Western blot, or flow cytometry.
-
Use MDR1 Inhibitors: In your in vitro experiments, co-administer a known MDR1 inhibitor (e.g., verapamil, tariquidar) with your this compound-based ADC to see if cytotoxicity is restored.
-
Select MDR1-low Cell Lines: If possible, for initial characterization, use cell lines with low or no expression of MDR1.
-
Alternative Payload: Consider using the parent payload PNU-159682 for non-ADC control experiments, as it is not an MDR1 substrate.
-
Possible Cause 2: Alterations in the DNA damage repair (DDR) pathway.
-
Explanation: A whole-genome CRISPR-Cas9 screen has indicated that the efficacy of PNU-EDA is partially dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. Cells with a deficient TC-NER pathway may exhibit altered sensitivity.
-
Troubleshooting Steps:
-
Evaluate DDR Pathway Status: Assess the expression and functional status of key TC-NER pathway proteins in your cell line.
-
Use DDR Inhibitors: Explore the combination of your this compound ADC with inhibitors of other DDR pathways to potentially enhance cytotoxicity.
-
Issue 2: High background toxicity in non-target cells in vitro.
Possible Cause: Premature payload release or linker instability in culture media.
-
Explanation: Although the EDA-Gly5 linker is designed for stability, certain components in complex cell culture media could potentially contribute to minor linker degradation over extended incubation times.
-
Troubleshooting Steps:
-
Optimize Incubation Time: Determine the minimum incubation time required to achieve the desired on-target cytotoxicity to reduce the window for potential off-target effects.
-
Control Experiments: Include a control group with the free PNU-159682 payload at concentrations equivalent to what might be expected from linker cleavage to understand the direct toxicity of the payload.
-
Linker Stability Assay: Perform a plasma or media stability assay to quantify the rate of payload release from the ADC under your specific experimental conditions.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of PNU-159682 in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC70 (nmol/L) |
| HT-29 | Colon | 0.081 |
| A2780 | Ovarian | 0.123 |
| DU145 | Prostate | 0.577 |
| EM-2 | Leukemia | Not specified |
| Jurkat | Leukemia | Not specified |
| CEM | Leukemia | Not specified |
Data extracted from research findings on the cytotoxic effects of PNU-159682.
Table 2: Comparison of Systemic Toxicities for ADCs with Cleavable vs. Non-Cleavable Linkers (Meta-analysis)
| Adverse Event (Grade ≥3) | Weighted Risk Difference (Cleavable vs. Non-Cleavable) | 95% Confidence Interval |
| Any Adverse Event | -12.9% | -17.1% to -8.8% |
| Neutropenia | -9.1% | -12.0% to -6.2% |
| Anemia | -1.7% | -3.3% to -0.1% |
This meta-analysis suggests that ADCs with non-cleavable linkers, such as this compound, are associated with a lower risk of severe systemic toxicities.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound ADC.
-
Methodology:
-
Seed target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC.
-
Treat the cells with the ADCs and incubate for a period of 72 to 120 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve.
-
2. DNA Damage Quantification (γH2AX Staining)
-
Objective: To quantify the level of DNA double-strand breaks induced by this compound ADC.
-
Methodology:
-
Treat cells with the this compound ADC at various concentrations and time points (e.g., 24 and 48 hours).
-
Harvest and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the γH2AX signal.
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of this compound ADC on cell cycle progression.
-
Methodology:
-
Treat cells with the ADC for a specific duration (e.g., 24 hours).
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and resuspend them in a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
Caption: this compound signaling pathway in a target cancer cell.
Caption: Troubleshooting workflow for reduced cytotoxicity of this compound.
Caption: General experimental workflow for this compound ADC characterization.
References
PNU-EDA-Gly5 ADC Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of antibody-drug conjugates (ADCs) utilizing the PNU-EDA-Gly5 linker-payload. While specific purification protocols for individual this compound ADCs are proprietary, this guide addresses common challenges encountered during ADC purification that are relevant to this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges anticipated during the purification of a this compound ADC?
The primary challenges in purifying ADCs, including those with the this compound linker-payload, revolve around the inherent heterogeneity of the conjugation reaction and the physicochemical properties of the ADC. Key challenges include:
-
High Molecular Weight Aggregates: The PNU-159682 payload is a hydrophobic molecule, which can significantly increase the propensity of the ADC to form aggregates.[1][2] These aggregates are a critical quality concern as they can induce an immunogenic response.[2]
-
Removal of Unconjugated Antibody and Free Payload: The purification process must effectively separate the desired ADC from both the unconjugated antibody and the excess, highly cytotoxic this compound linker-payload.[3] The presence of residual free drug is a major safety concern.[3]
-
Product Heterogeneity: The stochastic nature of the conjugation process can result in a mixture of ADC species with varying drug-to-antibody ratios (DAR). Achieving a narrow DAR distribution is often a key objective of purification.
-
Linker-Payload Instability: The linker connecting the payload to the antibody can be susceptible to cleavage under certain pH, temperature, or solvent conditions, leading to premature drug release and complicating purification.
Q2: What purification techniques are most effective for this compound ADCs?
A multi-step purification strategy is typically required. Common techniques include:
-
Protein A Affinity Chromatography: Often used as an initial capture step to separate the ADC and unconjugated antibody from other process-related impurities.
-
Hydrophobic Interaction Chromatography (HIC): A key method for separating ADC species with different DARs. The hydrophobicity of the PNU-159682 payload allows for effective separation based on the number of conjugated payloads.
-
Ion-Exchange Chromatography (IEX): Can be used to separate species based on charge differences, which can be influenced by the conjugation.
-
Size Exclusion Chromatography (SEC): Primarily used for the removal of high molecular weight aggregates and for buffer exchange.
-
Tangential Flow Filtration (TFF): Often employed for buffer exchange and final formulation, and can also aid in the removal of smaller impurities like the free payload.
Q3: Which analytical methods are recommended for quality control during this compound ADC purification?
A suite of analytical techniques is necessary to monitor the quality of the ADC throughout the purification process:
-
UV/Vis Spectroscopy: Used to determine protein concentration and to estimate the average DAR.
-
Size Exclusion Chromatography (SEC-HPLC): The primary method for quantifying high molecular weight aggregates.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): Used to determine the DAR distribution and the percentage of unconjugated antibody.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to quantify the amount of free this compound payload.
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight of the ADC species, confirming the identity of the conjugated species and identifying any degradation or fragmentation.
Troubleshooting Guides
Problem 1: High Levels of Aggregation Detected by SEC
High levels of aggregation are a common issue with ADCs carrying hydrophobic payloads.
| Potential Cause | Troubleshooting Steps |
| Hydrophobic interactions between ADC molecules | - Optimize the mobile phase composition in chromatography steps. Consider adding mild non-ionic surfactants or organic solvents. - Evaluate different formulation buffers with excipients that reduce protein-protein interactions (e.g., arginine, polysorbate). |
| High local concentration during processing | - Reduce the protein concentration during conjugation and purification steps. - For TFF, optimize the flux and transmembrane pressure to avoid high concentrations at the membrane surface. |
| Sub-optimal buffer conditions (pH, ionic strength) | - Perform a buffer screen to identify pH and salt concentrations that minimize aggregation. |
| Freeze-thaw stress | - Minimize freeze-thaw cycles. - Screen cryoprotectants if a frozen formulation is required. |
Problem 2: Incomplete Removal of Free this compound Payload
Residual free payload is a critical safety risk due to its high cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| Insufficient resolution in chromatography | - Optimize the gradient slope and mobile phase composition in RP-HPLC or HIC to improve separation between the ADC and the free payload. - Increase the number of diafiltration volumes during the TFF step. |
| Non-specific binding of the payload to the ADC | - Introduce a wash step with a mild organic solvent (if the ADC is stable) during the chromatography process to disrupt non-covalent binding. |
| Inadequate analytical sensitivity | - Develop a highly sensitive RP-HPLC or LC-MS/MS method for the accurate quantification of the free payload at very low levels. |
Problem 3: ADC Fragmentation or Degradation
Fragmentation can compromise the efficacy and safety of the ADC.
| Potential Cause | Troubleshooting Steps |
| Linker instability | - Ensure that the pH and temperature of all buffers and process steps are within the stability range of the this compound linker. - Avoid exposure to harsh chemicals or light that could induce cleavage. |
| Proteolytic degradation | - Add protease inhibitors to the purification buffers, especially during initial capture steps. - Minimize processing times at room temperature. |
| In-source fragmentation during MS analysis | - Optimize mass spectrometry source parameters (e.g., cone voltage, gas pressures) to minimize fragmentation during analysis. |
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Procedure: a. Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 80% A, 20% B). b. Inject the this compound ADC sample. c. Elute the ADC species using a decreasing salt gradient (e.g., from 80% A to 0% A over 30 minutes). d. Monitor the elution profile at 280 nm. e. Species will elute in order of increasing hydrophobicity (and thus increasing DAR). Unconjugated antibody will elute first, followed by DAR2, DAR4, etc.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Column: An SEC column suitable for monoclonal antibody analysis (e.g., Tosoh TSKgel G3000SWxl).
-
Mobile Phase: A formulation-compatible buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Procedure: a. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min). b. Inject the this compound ADC sample. c. Run the analysis isocratically for a sufficient time to allow for the elution of the monomer and any aggregates or fragments. d. Monitor the elution profile at 280 nm. e. Integrate the peak areas to determine the percentage of high molecular weight aggregates, monomer, and any low molecular weight fragments.
Visualizations
Caption: A typical workflow for the purification of a this compound ADC.
Caption: Decision tree for troubleshooting ADC aggregation issues.
References
Technical Support Center: Optimizing the Drug-to-Antibody Ratio for PNU-EDA-Gly5
Welcome to the technical support center for PNU-EDA-Gly5 antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving and troubleshooting the drug-to-antibody ratio (DAR) during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). It consists of two key components:
-
PNU-159682: A highly potent DNA topoisomerase I inhibitor, which acts as the cytotoxic payload.[1][2]
-
EDA-Gly5: An oligo-glycine linker.[1][3] This linker is composed of a pentaglycine (Gly5) chain and an ethylenediamine (EDA) spacer, which provides a primary amine for conjugation.[4]
Q2: What is the drug-to-antibody ratio (DAR) and why is it important?
The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute for an ADC as it directly impacts its efficacy, safety, and pharmacokinetic properties. An optimal DAR ensures sufficient potency at the target site while minimizing off-target toxicity and preventing issues like aggregation and rapid clearance from circulation.
Q3: What is the typical conjugation strategy for this compound?
This compound possesses a primary amine on the ethylenediamine (EDA) portion of its linker. This amine can be conjugated to the antibody via lysine residues. A common method is to use an amine-reactive crosslinker, such as an N-hydroxysuccinimide (NHS) ester, to activate the antibody's carboxyl groups, which then react with the primary amine of this compound. Alternatively, the antibody's lysine residues can be targeted directly.
Q4: Which analytical techniques are used to determine the DAR?
Several methods are employed to measure the DAR, each with its advantages and limitations:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on their hydrophobicity. Since the drug payload is often hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time. HIC is a non-denaturing technique that allows for the analysis of the ADC in its native state.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also separate ADC species based on hydrophobicity. It is often used after reducing the ADC to separate the light and heavy chains, allowing for a detailed analysis of drug distribution.
-
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can determine the precise mass of the intact ADC or its subunits. This allows for the identification of different drug-loaded species and the calculation of the average DAR.
-
UV/Vis Spectroscopy: This method can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths – one for the antibody (typically 280 nm) and one for the drug – provided the drug has a distinct absorbance maximum.
Troubleshooting Guides
This section provides solutions to common problems encountered during the conjugation of this compound to an antibody.
Issue 1: Low Average DAR
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The optimal pH for NHS ester reactions with primary amines is typically between 7.2 and 8.5. A pH that is too low will result in the protonation of the primary amine on this compound, making it less nucleophilic and reducing conjugation efficiency. Conversely, a pH that is too high can lead to rapid hydrolysis of the NHS ester. It is recommended to perform small-scale experiments to determine the optimal pH for your specific antibody and linker. |
| Incorrect Molar Ratio of Drug-Linker to Antibody | A low molar ratio of this compound to the antibody will result in a lower DAR. Increasing the molar excess of the drug-linker can drive the reaction towards a higher degree of conjugation. However, an excessively high ratio can lead to aggregation. It is advisable to test a range of molar ratios to find the optimal balance. |
| Inactive this compound or Conjugation Reagents | Ensure that the this compound and any crosslinkers (e.g., NHS esters) are stored correctly and are not degraded. NHS esters are particularly sensitive to moisture. It is recommended to use fresh reagents for each conjugation. |
| Interfering Buffer Components | Buffers containing primary amines, such as Tris or glycine, will compete with this compound for reaction with the activated antibody, leading to lower conjugation efficiency. Perform a buffer exchange into an amine-free buffer (e.g., PBS, borate, or carbonate buffer) before starting the conjugation reaction. |
| Suboptimal Reaction Time and Temperature | The reaction time and temperature can influence the conjugation efficiency. For NHS ester reactions, incubation is typically carried out at room temperature for 1-2 hours or at 4°C overnight. Longer incubation times may be necessary for sterically hindered conjugation sites. |
Issue 2: High Levels of Aggregation
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Hydrophobicity of the ADC | PNU-159682 is a hydrophobic molecule. A high DAR will increase the overall hydrophobicity of the ADC, which can lead to aggregation. Consider reducing the molar excess of this compound in the conjugation reaction to achieve a lower, yet still effective, DAR. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can impact ADC stability. Screen different formulation buffers to find conditions that minimize aggregation. |
| Harsh Conjugation or Purification Conditions | High temperatures or extreme pH during the conjugation or purification steps can denature the antibody and promote aggregation. Ensure that all steps are carried out under mild conditions. |
Issue 3: Heterogeneous ADC Product
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Random Conjugation to Lysine Residues | Conjugation to lysine residues is inherently random, as there are many accessible lysines on the surface of an antibody. This leads to a heterogeneous mixture of ADCs with different DARs and conjugation sites. |
| Unexpected Species in Mass Spectrometry Analysis | If mass spectrometry reveals unexpected masses, it could be due to fragmentation of the drug-linker, modification of the antibody, or incomplete removal of reagents. Ensure thorough purification of the ADC after conjugation. Consider deglycosylation of the ADC before MS analysis to reduce spectral complexity. |
Experimental Protocols
Protocol 1: Lysine-Targeted Conjugation of this compound to an Antibody using an NHS Ester
This protocol provides a general guideline for conjugating this compound to an antibody via its lysine residues using a homobifunctional NHS ester crosslinker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
NHS ester crosslinker (e.g., DSS, BS3)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange.
-
-
Crosslinker and Drug-Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the NHS ester crosslinker in anhydrous DMSO or DMF.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
Activation of Antibody (if using a two-step approach with a crosslinker):
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the activated antibody solution (or directly to the antibody solution if not using a separate activation step) at the desired molar ratio (e.g., 5:1, 10:1 drug-linker to antibody).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using a desalting column, size-exclusion chromatography (SEC), or dialysis to remove unconjugated drug-linker and other reaction byproducts.
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Materials and Equipment:
-
HPLC system with a UV detector
-
HIC column suitable for antibody separations
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | HIC column (e.g., TSKgel Butyl-NPR) |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Gradient | Linear gradient from 0% to 100% Mobile Phase B over 30 minutes |
-
Data Analysis:
-
Integrate the peak area for each species in the chromatogram (unconjugated antibody, DAR=1, DAR=2, etc.).
-
Calculate the percentage of each DAR species by dividing its peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of that species) / 100
-
Visualizations
Logical Workflow for Improving DAR
References
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
PNU-EDA-Gly5 degradation pathways and prevention
Welcome to the technical support center for PNU-EDA-Gly5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a drug-linker conjugate used for the synthesis of antibody-drug conjugates (ADCs). It is comprised of two key components:
-
PNU-159682: A highly potent derivative of the anthracycline nemorubicin, which acts as the cytotoxic payload by inhibiting DNA topoisomerase I.[1][2][3][4][5]
-
EDA-Gly5 Linker: An oligo-glycine linker (five glycine units) with an ethylenediamine (EDA) spacer. This linker connects the PNU-159682 payload to a monoclonal antibody.
Q2: What is the anticipated degradation pathway for the EDA-Gly5 linker?
While specific degradation pathways for this compound have not been extensively published, oligo-glycine linkers in ADCs are primarily susceptible to enzymatic cleavage by proteases, particularly cathepsins, which are abundant in the lysosomal compartment of cells. The likely degradation pathway involves the hydrolysis of the peptide bonds between the glycine residues.
Q3: What are the potential degradation sites of the PNU-159682 payload?
PNU-159682 is a complex molecule, and its stability can be influenced by experimental conditions. While specific degradation products of the conjugated form are not well-documented in publicly available literature, researchers should be mindful of potential hydrolysis or oxidation of the anthracycline core, especially under harsh pH or oxidizing conditions.
Q4: How can I assess the stability of my this compound conjugate?
Several analytical techniques can be employed to monitor the stability of your ADC. These include:
-
Size Exclusion Chromatography (SEC-HPLC): To detect aggregation or fragmentation of the ADC.
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios (DAR) and detect changes due to linker-drug loss.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): To analyze the intact ADC, its subunits, or to quantify released payload.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify degradation products of both the linker and the payload.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Premature Cleavage of the Linker and Payload Release
Symptoms:
-
Lower than expected efficacy in in vitro or in vivo experiments.
-
Detection of free PNU-159682 in plasma or cell culture media.
-
Changes in the ADC profile observed by HIC or RP-HPLC.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Enzymatic degradation in serum: | Serum proteases may cause premature cleavage of the oligo-glycine linker. |
| - Mitigation: Minimize the incubation time of the ADC in serum when possible. Consider using serum-free media for in vitro assays if appropriate for your cell line. For in vivo studies, this is an inherent characteristic that influences the pharmacokinetic profile. | |
| Instability at experimental pH: | The amide bonds of the glycine linker may be susceptible to hydrolysis at non-physiological pH. |
| - Mitigation: Ensure all buffers and media are maintained at a physiological pH (typically 7.2-7.4). Avoid prolonged exposure to acidic or basic conditions during experimental setup. | |
| Presence of exogenous proteases: | Contamination of reagents or cell cultures with proteases can lead to linker cleavage. |
| - Mitigation: Use sterile, high-purity reagents. Regularly test cell cultures for mycoplasma and other contaminants. |
Issue 2: Aggregation of the ADC
Symptoms:
-
Appearance of high molecular weight species in SEC-HPLC analysis.
-
Precipitation of the ADC solution.
-
Reduced binding affinity to the target antigen.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Hydrophobicity of the payload: | PNU-159682 is a hydrophobic molecule. High drug-to-antibody ratios (DAR) can increase the overall hydrophobicity of the ADC, leading to aggregation. |
| - Mitigation: If synthesizing your own ADC, optimize the conjugation reaction to achieve a lower, more homogeneous DAR. Formulate the ADC in a buffer containing stabilizing excipients such as polysorbate 20 or 80. | |
| Inappropriate buffer conditions: | Suboptimal pH or ionic strength of the formulation buffer can promote aggregation. |
| - Mitigation: Perform buffer screening studies to identify the optimal formulation for your specific ADC. Typically, buffers with a pH around 6.0 and the inclusion of salts can help minimize aggregation. | |
| Freeze-thaw cycles: | Repeated freezing and thawing can induce stress and cause aggregation. |
| - Mitigation: Aliquot the ADC solution into single-use volumes to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessment of this compound ADC Stability in Human Serum
Objective: To determine the stability of the ADC and the rate of payload release in human serum over time.
Methodology:
-
Preparation:
-
Thaw human serum and centrifuge to remove any precipitates.
-
Prepare the this compound ADC at a final concentration of 1 mg/mL in PBS.
-
-
Incubation:
-
Mix the ADC solution with human serum at a 1:1 ratio.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the mixture.
-
-
Sample Processing:
-
For analysis of the intact ADC, immediately dilute the aliquot in a suitable buffer for analysis by SEC-HPLC and HIC.
-
For analysis of released payload, precipitate the proteins in the aliquot by adding 3 volumes of cold acetonitrile. Centrifuge and collect the supernatant for LC-MS analysis.
-
-
Analysis:
-
SEC-HPLC: Monitor for the appearance of high molecular weight aggregates or low molecular weight fragments.
-
HIC: Analyze the DAR distribution and any changes over time, which may indicate payload loss.
-
LC-MS: Quantify the amount of free PNU-159682 in the supernatant.
-
Data Presentation:
Table 1: Stability of this compound ADC in Human Serum at 37°C
| Time (hours) | % Monomer (SEC-HPLC) | Average DAR (HIC) | Free PNU-159682 (ng/mL) |
| 0 | 99.5 | 3.8 | < 1.0 |
| 6 | 99.2 | 3.7 | 5.2 |
| 24 | 98.7 | 3.5 | 15.8 |
| 48 | 98.1 | 3.2 | 32.4 |
| 72 | 97.5 | 2.9 | 55.1 |
(Note: The data in this table is illustrative and will vary depending on the specific antibody and conjugation method.)
Visualizations
Caption: Proposed intracellular degradation pathway of a this compound ADC.
Caption: Workflow for assessing the stability of a this compound ADC.
References
Validation & Comparative
PNU-EDA-Gly5 Versus Other ADC Payloads for Solid Tumors: A Comparative Guide
In the rapidly evolving landscape of antibody-drug conjugates (ADCs) for solid tumors, the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed comparison of PNU-EDA-Gly5, a novel payload-linker conjugate, with other prominent ADC payloads, including monomethyl auristatin E (MMAE), monomethyl auristatin F (MMAF), and deruxtecan. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy, supported by experimental data and detailed protocols.
Overview of ADC Payloads
ADCs are a class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The payload is the component responsible for inducing apoptosis in cancer cells upon internalization of the ADC. The payloads discussed in this guide fall into two main categories based on their mechanism of action: DNA damaging agents and tubulin inhibitors.
-
This compound: This conjugate consists of the potent anthracycline derivative PNU-159682 as the cytotoxic payload. PNU-159682 is a DNA topoisomerase II inhibitor, which leads to DNA double-strand breaks and cell death.[1][2] The EDA-Gly5 component is a linker designed to connect the payload to the antibody.
-
MMAE and MMAF: Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are synthetic analogs of the natural product dolastatin 10.[3][] They are highly potent tubulin inhibitors that disrupt the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
Deruxtecan: Deruxtecan is a topoisomerase I inhibitor and a derivative of exatecan. It stabilizes the topoisomerase I-DNA complex, resulting in DNA single-strand breaks that, upon collision with the replication fork, are converted into double-strand breaks, leading to cell death.
Mechanism of Action
The distinct mechanisms of action of these payloads are crucial for their antitumor activity and potential to overcome drug resistance.
PNU-159682 (Payload of this compound)
PNU-159682, the active component of this compound, is a potent DNA topoisomerase II inhibitor. Topoisomerase II is a nuclear enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. PNU-159682 intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of permanent DNA double-strand breaks, which triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis. Notably, the cytotoxic effect of PNU-159682 has been reported to be significantly more potent than that of doxorubicin, a conventional anthracycline chemotherapy agent.
MMAE and MMAF
MMAE and MMAF are potent anti-mitotic agents that function by inhibiting tubulin polymerization. Tubulin is the protein subunit of microtubules, which are dynamic cytoskeletal structures essential for forming the mitotic spindle during cell division. MMAE and MMAF bind to the vinca domain on β-tubulin, preventing the assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequent apoptosis. A key difference between MMAE and MMAF is their cell permeability. MMAE is more membrane-permeable, which allows it to exert a "bystander effect," killing adjacent antigen-negative tumor cells. MMAF, being less permeable, has a more localized effect.
Deruxtecan
Deruxtecan is a potent topoisomerase I inhibitor. Topoisomerase I is another crucial nuclear enzyme that relieves torsional stress in DNA by inducing transient single-strand breaks. Deruxtecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand break. When the replication machinery encounters this stabilized complex, it leads to the formation of irreversible DNA double-strand breaks, triggering cell cycle arrest and apoptosis. Similar to MMAE, deruxtecan is membrane-permeable and can induce a significant bystander effect.
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity of the free payloads and their corresponding ADCs in various solid tumor cell lines. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of Free Payloads
| Payload | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| PNU-159682 | HT-29 | Colorectal Carcinoma | 0.577 (IC70) | |
| A2780 | Ovarian Carcinoma | 0.39 (IC70) | ||
| DU145 | Prostate Carcinoma | 0.128 (IC70) | ||
| SKRC-52 | Renal Cell Carcinoma | 25 | ||
| BJAB.Luc | B-cell Lymphoma | 0.10 | ||
| Granta-519 | Mantle Cell Lymphoma | 0.020 | ||
| SuDHL4.Luc | B-cell Lymphoma | 0.055 | ||
| WSU-DLCL2 | B-cell Lymphoma | 0.1 | ||
| MMAE | BxPC-3 | Pancreatic Cancer | 0.97 | |
| PSN-1 | Pancreatic Cancer | 0.99 | ||
| Capan-1 | Pancreatic Cancer | 1.10 | ||
| Panc-1 | Pancreatic Cancer | 1.16 | ||
| SKBR3 | Breast Cancer | 3.27 | ||
| HEK293 | Embryonic Kidney | 4.24 | ||
| BJAB.Luc | B-cell Lymphoma | 0.54 | ||
| Granta-519 | Mantle Cell Lymphoma | 0.25 | ||
| SuDHL4.Luc | B-cell Lymphoma | 1.19 | ||
| WSU-DLCL2 | B-cell Lymphoma | 0.25 | ||
| Deruxtecan (DXd) | KPL-4 | Breast Cancer | 1.43 | |
| NCI-N87 | Gastric Cancer | 4.07 | ||
| SK-BR-3 | Breast Cancer | Not specified | ||
| MDA-MB-468 | Breast Cancer | Not specified |
Table 2: In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates
| ADC (Antibody-Payload) | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Anti-CD22-PNU-159682 | BJAB.Luc | B-cell Lymphoma | 0.058 | |
| Granta-519 | Mantle Cell Lymphoma | 0.030 | ||
| SuDHL4.Luc | B-cell Lymphoma | 0.0221 | ||
| WSU-DLCL2 | B-cell Lymphoma | 0.01 | ||
| Anti-TF-MMAE | BxPC-3 | Pancreatic Cancer | 1.15 | |
| PSN-1 | Pancreatic Cancer | 15.53 | ||
| Capan-1 | Pancreatic Cancer | 105.65 | ||
| Trastuzumab Deruxtecan | HER2-overexpressing gastric cancer cell lines | Gastric Cancer | Significant inhibition | |
| HER2-low expressing gastric cancer cell lines | Gastric Cancer | Tendency to correlate with HER2 expression |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used in ADC evaluation.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC or free payload on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3 for HER2-positive breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
ADC and free payload stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the ADC or free payload in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C and 5% CO2.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
For XTT: Add 50 µL of the XTT working solution (prepared according to the manufacturer's instructions) to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or BALB/c nude)
-
Human solid tumor cell line (e.g., NCI-N87 for gastric cancer)
-
Matrigel (optional, to enhance tumor take rate)
-
ADC and vehicle control solutions
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Randomize the mice into treatment and control groups. Administer the ADC (e.g., 5 mg/kg) and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once a week for 3 weeks).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors can be excised and weighed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the treatment groups.
Bystander Killing Assay (Co-culture Method)
Objective: To assess the ability of an ADC's payload to kill adjacent antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be sensitive to the free payload.
-
Fluorescently labeled Ag- cells (e.g., GFP-expressing) for easy identification.
-
96-well plates
-
ADC and control antibody solutions
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.
-
Treatment: After the cells have adhered, treat them with serial dilutions of the ADC. Include an isotype control ADC.
-
Incubation: Incubate the plate for 72-96 hours.
-
Imaging and Analysis:
-
Image the wells using a fluorescence microscope to visualize the viability of the fluorescent Ag- cells.
-
Quantify the number of viable Ag- cells using image analysis software or a fluorescence plate reader.
-
-
Data Interpretation: A significant reduction in the number of viable Ag- cells in the co-culture treated with the ADC, compared to the monoculture of Ag- cells treated with the same ADC concentration, indicates a bystander effect.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.
Caption: Mechanism of action for PNU-159682 ADC.
Caption: Mechanism of action for MMAE/MMAF ADC.
Caption: Mechanism of action for Deruxtecan ADC.
Caption: General experimental workflow for ADC development.
Conclusion
The selection of an appropriate payload is a multifaceted decision in the development of ADCs for solid tumors. This compound, with its potent topoisomerase II inhibitor payload PNU-159682, represents a promising alternative to the more established tubulin inhibitors MMAE and MMAF, and the topoisomerase I inhibitor deruxtecan. The high potency of PNU-159682, as indicated by low nanomolar and sub-nanomolar IC50 values in various cell lines, suggests its potential for significant anti-tumor activity.
MMAE and MMAF offer the advantage of a well-understood mechanism of action and extensive clinical experience. The bystander effect of MMAE is particularly beneficial for treating heterogeneous tumors. Deruxtecan has demonstrated remarkable clinical success, in part due to its potent topoisomerase I inhibition and its own significant bystander effect.
Ultimately, the optimal choice of payload will depend on the specific target antigen, tumor type, and the desired safety profile. This guide provides a foundational comparison to aid researchers in making informed decisions for the rational design and development of next-generation ADCs for the treatment of solid tumors. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of these potent ADC payloads.
References
A Comparative Guide to ADC Linkers: PNU-EDA-Gly5 vs. MMAE and DM1 Payloads
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the linker and payload technology at the heart of designing effective and safe cancer therapeutics. This guide provides an objective comparison of the novel PNU-EDA-Gly5 drug-linker conjugate with the well-established payloads, Monomethyl Auristatin E (MMAE) and Mertansine (DM1), focusing on their performance and supported by experimental data.
Overview of the Payloads and Linkers
This compound is a drug-linker conjugate featuring the potent topoisomerase I inhibitor PNU-159682, a metabolite of the anthracycline nemorubicin.[1][2] This payload is connected via a hydrophilic oligo-glycine linker (EDA-Gly5).[1][2] PNU-159682 has demonstrated the ability to overcome resistance mechanisms associated with microtubule-targeting agents like MMAE and DM1.[3]
MMAE (Monomethyl Auristatin E) is a synthetic and highly potent antimitotic agent that inhibits tubulin polymerization. It is a derivative of the natural product dolastatin 10. MMAE is typically conjugated to antibodies through a cleavable linker, such as the valine-citrulline (VC) dipeptide, which is designed to be selectively cleaved by cathepsin B within the lysosome of tumor cells.
DM1 (Mertansine) is a maytansinoid derivative that also functions as a potent microtubule inhibitor, leading to mitotic arrest. In contrast to MMAE, DM1 is commonly attached to antibodies using a non-cleavable linker, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The release of the active DM1-containing metabolite relies on the complete proteolytic degradation of the antibody within the lysosome.
Mechanism of Action
The distinct mechanisms of action of the payloads and the nature of the linkers dictate the overall efficacy and safety profile of the corresponding ADCs.
Quantitative Performance Comparison
The following tables summarize key performance metrics for ADCs constructed with this compound, MMAE, and DM1 linkers based on available preclinical data. It is important to note that these values can vary depending on the specific antibody, target antigen, and experimental conditions.
Table 1: Drug-to-Antibody Ratio (DAR) and Stability
| Feature | This compound | MMAE Linkers (e.g., VC) | DM1 Linkers (e.g., SMCC) |
| Typical DAR | 3.7 - 3.9 | ~4 | ~3.5 |
| Linker Type | Oligo-glycine (can be cleavable or non-cleavable) | Typically cleavable (e.g., Val-Cit) | Typically non-cleavable (e.g., SMCC) |
| Plasma Stability | High, with minimal premature drug release observed in preclinical studies. | Generally stable, but can be susceptible to premature cleavage by extracellular proteases. | High stability due to the non-cleavable nature of the linker. |
Table 2: In Vitro Cytotoxicity
| Cell Line (Target) | PNU-based ADC (IC50) | MMAE-based ADC (IC50) | DM1-based ADC (IC50) |
| SKBR3 (HER2high) | 2.7 ng/mL (Tras-Gly5-PNU) | Not directly compared in the same study | 18 ng/mL (Tras-Gly5-Maytansine) |
| T47D (HER2low) | 14.7 ng/mL (Tras-Gly5-PNU) | Not directly compared in the same study | No appreciable effect (Tras-Gly5-Maytansine) |
| Karpas-299 (CD30high) | 1.1 ng/mL (cAC10-Gly5-PNU) | ~3.7 ng/mL (Adcetris - cAC10-VC-MMAE) | Not directly compared in the same study |
Note: Maytansine is a closely related maytansinoid to DM1.
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | PNU-based ADC Treatment | MMAE-based ADC Treatment | DM1-based ADC Treatment |
| JIMT-1 (Trastuzumab-resistant) | Tras-Gly5-PNU showed significant tumor growth inhibition. | Not directly compared in the same study | Kadcyla (T-DM1) was used as a benchmark control and was less effective than Tras-Gly5-PNU in this model. |
| Karpas-299 | cAC10-Gly5-PNU (1 mg/kg) was highly effective, leading to tumor regression. | Adcetris (1 mg/kg) was also highly effective, leading to tumor regression. | cAC10-Gly5-Maytansine (10 mg/kg) was effective but required a higher dose than the PNU-based ADC. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of ADCs on cancer cell lines.
Protocol:
-
Cell Seeding: Plate target cells (e.g., SKBR3, T47D) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADCs (PNU-based, MMAE-based, DM1-based) and control antibodies in a complete culture medium. Replace the existing medium in the wells with the ADC dilutions.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 value for each ADC.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the potential for premature payload release in a biological matrix.
Protocol:
-
Incubation: Incubate the ADC at a defined concentration in plasma (human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation: At each time point, process the plasma samples to isolate the ADC. This can be achieved through methods like affinity capture using protein A/G beads.
-
LC-MS Analysis: Analyze the isolated ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR and to detect the presence of unconjugated antibody or free payload.
-
Data Analysis: Quantify the amount of intact ADC and any degradation products over time to assess the stability of the drug-linker.
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a typical study to assess the anti-tumor activity of ADCs in a living organism.
Protocol:
-
Model Establishment: Implant human tumor cells (e.g., JIMT-1, Karpas-299) subcutaneously into immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, unconjugated antibody, PNU-ADC, MMAE-ADC, DM1-ADC).
-
Dosing: Administer the ADCs and controls at specified doses and schedules (e.g., a single intravenous injection).
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity, respectively.
-
Endpoint Analysis: The study is typically terminated when tumors in the control group reach a maximum allowed size. Tumors are then excised and weighed, and further analysis (e.g., immunohistochemistry) can be performed.
Conclusion
The choice of a drug-linker for an ADC is a critical decision that significantly impacts its therapeutic index.
-
This compound represents a promising next-generation drug-linker with a novel mechanism of action (topoisomerase I inhibition) and has demonstrated high potency, particularly in models resistant to traditional microtubule inhibitors. Its hydrophilic oligo-glycine linker may also contribute to favorable pharmacokinetic properties.
-
MMAE-based linkers , particularly those with cleavable dipeptides, are a clinically validated and widely used platform. Their ability to induce bystander killing can be advantageous in treating heterogeneous tumors.
-
DM1-based non-cleavable linkers offer high plasma stability, which can minimize off-target toxicity. The requirement for complete antibody degradation for payload release ensures a more targeted intracellular drug delivery.
The selection of the optimal drug-linker combination will depend on the specific target antigen, tumor biology, and desired therapeutic window. The data presented in this guide provides a framework for researchers to make informed decisions in the design and development of novel and effective antibody-drug conjugates.
References
PNU-EDA-Gly5 ADC Platform Demonstrates Potent Anti-Tumor Efficacy in Preclinical Xenograft Models
For Immediate Release
[City, State] – [Date] – New preclinical data on antibody-drug conjugates (ADCs) utilizing the PNU-EDA-Gly5 linker-payload system reveal significant anti-tumor activity in aggressive breast and lymphoma cancer xenograft models. The studies highlight the potential of this platform to offer a therapeutic advantage over existing ADC technologies, particularly in hard-to-treat cancers.
The this compound system consists of a potent DNA topoisomerase I inhibitor, PNU-159682, conjugated to an antibody via a stable, glycine-based linker. This approach is designed to ensure targeted delivery of the cytotoxic payload to cancer cells, thereby maximizing efficacy while minimizing systemic toxicity.
Superior Efficacy in HER2-Positive Breast Cancer Model
In a xenograft model using the trastuzumab-resistant JIMT-1 human breast cancer cell line, an anti-HER2 ADC, Trastuzumab-Gly5-PNU, demonstrated marked tumor growth inhibition. This finding is particularly significant as the JIMT-1 model is known for its resistance to conventional HER2-targeted therapies.
Complete Tumor Regression in Lymphoma Model
Similarly, in a Karpas-299 anaplastic large cell lymphoma xenograft model, the anti-CD30 ADC, cAC10-Gly5-PNU, resulted in complete tumor regression. This outcome suggests the potential of the this compound platform for the treatment of CD30-positive hematological malignancies.
These findings position the this compound ADC platform as a promising avenue for the development of next-generation cancer therapeutics. The potent anti-tumor activity observed in these preclinical models warrants further investigation and clinical development.
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy of this compound ADCs in comparison to standard-of-care ADCs.
Table 1: Efficacy of Trastuzumab-Gly5-PNU in JIMT-1 Breast Cancer Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (Day 43) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1200 mm³ | - |
| Kadcyla® (T-DM1) | 15 mg/kg | ~800 mm³ | ~33% |
| Trastuzumab-Gly5-PNU | 1 mg/kg | ~200 mm³ | ~83% |
| cAC10-Gly5-PNU (Control) | 1 mg/kg | ~1100 mm³ | ~8% |
Table 2: Efficacy of cAC10-Gly5-PNU in Karpas-299 Lymphoma Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (Day 57) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1400 mm³ | - |
| Adcetris® (Brentuximab Vedotin) | 1 mg/kg | ~200 mm³ | ~86% |
| cAC10-Gly5-PNU | 1 mg/kg | Complete Regression | >100% |
| Trastuzumab-Gly5-PNU (Control) | 1 mg/kg | ~1300 mm³ | ~7% |
Experimental Protocols
JIMT-1 Xenograft Model
-
Cell Line: JIMT-1 (human breast cancer)
-
Animal Model: Female CB17 Severe Combined Immunodeficient (SCID) mice.
-
Tumor Implantation: 1 x 10^7 JIMT-1 cells in a 1:1 mixture of PBS and Matrigel were subcutaneously implanted into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-200 mm³, mice were randomized into treatment groups. ADCs were administered intravenously.
-
Endpoints: Tumor volume was measured twice weekly with calipers. Body weight was monitored as a measure of toxicity.
Karpas-299 Xenograft Model
-
Cell Line: Karpas-299 (human anaplastic large cell lymphoma)
-
Animal Model: Female Non-obese diabetic/severe combined immunodeficiency (NOD-SCID) or CB17 SCID mice.
-
Tumor Implantation: 5 x 10^6 Karpas-299 cells in a 1:1 mixture of PBS and Matrigel were subcutaneously implanted into the flank of each mouse.
-
Treatment: Once tumors reached an average volume of 100-200 mm³, treatment was initiated. ADCs were administered intravenously.
-
Endpoints: Tumor volume and body weight were monitored regularly.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the mechanism of action of the PNU-159682 payload and the general workflow of the xenograft studies.
Caption: Mechanism of action of the PNU-159682 payload.
Caption: Experimental workflow for xenograft model studies.
Alternatives to this compound ADC
The field of antibody-drug conjugates is rapidly evolving, with numerous alternative payloads and linker technologies in development. These alternatives aim to address challenges such as drug resistance and to broaden the therapeutic window of ADCs.
Table 3: Comparison of Alternative ADC Payloads
| Payload Class | Mechanism of Action | Examples | Key Features |
| Auristatins | Tubulin polymerization inhibitor | Monomethyl auristatin E (MMAE), Monomethyl auristatin F (MMAF) | Potent anti-mitotic agents; widely used in approved ADCs (e.g., Adcetris®, Polivy®). |
| Maytansinoids | Tubulin polymerization inhibitor | DM1, DM4 | Potent anti-mitotic agents; used in the approved ADC Kadcyla®. |
| Calicheamicins | DNA double-strand break induction | Ozogamicin | Highly potent DNA damaging agents; used in the approved ADC Mylotarg™. |
| Camptothecins | Topoisomerase I inhibitor | SN-38, Deruxtecan (DXd) | Potent DNA damaging agents; used in the approved ADCs Trodelvy® and Enhertu®. |
| Pyrrolobenzodiazepines (PBDs) | DNA cross-linking agent | Tesirine, Talirine | Highly potent DNA alkylating agents with a distinct mechanism of action. |
| Immunostimulants | Immune system activation | TLR agonists, STING agonists | Aim to convert "cold" tumors into "hot" tumors by stimulating an anti-tumor immune response. |
A Comparative Guide: PNU-EDA-Gly5 and Nemorubicin in Preclinical Cancer Research
For researchers and professionals in drug development, understanding the nuances of novel anti-cancer agents is paramount. This guide provides a detailed comparison of PNU-EDA-Gly5 and its parent compound, nemorubicin, focusing on their distinct mechanisms, cytotoxic potency, and experimental considerations. This compound is an antibody-drug conjugate (ADC) linker-payload, where the cytotoxic agent is PNU-159682, the highly potent metabolite of nemorubicin.[1][2][3][4][5] This comparison, therefore, centers on the pharmacological differences between the prodrug nemorubicin and its active metabolite, PNU-159682.
Executive Summary
Nemorubicin, a derivative of doxorubicin, undergoes metabolic activation in the liver to form PNU-159682, a compound that is several hundred to thousands of times more cytotoxic than its parent drug. While both compounds induce DNA damage and apoptosis, their mechanisms of action and impact on the cell cycle differ significantly from each other and from traditional anthracyclines like doxorubicin. PNU-159682, delivered via the this compound linker in ADCs, offers a targeted approach to cancer therapy, leveraging its extreme potency against tumor cells.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of nemorubicin and PNU-159682 across a panel of human cancer cell lines. Data is presented as IC70 values (the concentration required to inhibit cell growth by 70%).
Table 1: Comparative in vitro Cytotoxicity (IC70, nM) of Nemorubicin and PNU-159682
| Cell Line | Histotype | Nemorubicin (nM) | PNU-159682 (nM) | Fold Increase in Potency |
| HT-29 | Colon Carcinoma | 578 | 0.577 | ~1002 |
| A2780 | Ovarian Carcinoma | 468 | 0.39 | ~1200 |
| DU145 | Prostate Carcinoma | 193 | 0.128 | ~1508 |
| EM-2 | Leukemia | 191 | 0.081 | ~2358 |
| Jurkat | Leukemia | 68 | 0.086 | ~791 |
| CEM | Leukemia | 131 | 0.075 | ~1747 |
Table 2: Comparative in vitro Cytotoxicity (IC70, nM) with Doxorubicin
| Cell Line | Doxorubicin (nM) | Nemorubicin (nM) | PNU-159682 (nM) |
| HT-29 | 1717 | 578 | 0.577 |
| A2780 | 181 | 468 | 0.39 |
| DU145 | 382 | 193 | 0.128 |
| EM-2 | 224 | 191 | 0.081 |
| Jurkat | 224 | 68 | 0.086 |
| CEM | 181 | 131 | 0.075 |
Mechanism of Action and Signaling Pathways
Nemorubicin and PNU-159682, while related, exhibit distinct mechanisms of action that differ from doxorubicin. Nemorubicin's cytotoxic activity is dependent on the Nucleotide Excision Repair (NER) system. It is metabolized by cytochrome P450 enzymes, primarily CYP3A4, in the liver to its vastly more potent form, PNU-159682.
PNU-159682 is a potent DNA topoisomerase II inhibitor and also intercalates into DNA, forming covalent adducts that lead to double-strand breaks and subsequent apoptosis. Unlike doxorubicin, which primarily causes a G2/M phase cell cycle arrest, PNU-159682 induces a block in the S-phase.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. The following outlines the general methodologies used in the characterization of nemorubicin and PNU-159682.
In Vitro Cytotoxicity Assay
This protocol is based on the methods described in the cited literature for determining the cytotoxic effects of the compounds on various cancer cell lines.
Objective: To determine the concentration of nemorubicin and PNU-159682 that inhibits cell growth by 70% (IC70).
Materials:
-
Human cancer cell lines (e.g., HT-29, A2780, DU145)
-
Complete cell culture medium (specific to each cell line)
-
Nemorubicin and PNU-159682 stock solutions (in DMSO)
-
96-well cell culture plates
-
Sulforhodamine B (SRB) or similar viability assay reagent
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of nemorubicin and PNU-159682 in complete culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: After incubation, gently aspirate the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry. Solubilize the bound dye with Tris base solution.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the IC70 values using non-linear regression analysis.
Conclusion
The comparative analysis of this compound (via its active payload PNU-159682) and nemorubicin reveals a classic prodrug-active metabolite relationship with significant implications for cancer therapy. Nemorubicin serves as a precursor that is transformed into the exceptionally potent PNU-159682. The profound increase in cytotoxicity, coupled with a distinct mechanism of action involving S-phase arrest, positions PNU-159682 as a powerful payload for ADCs. The use of the this compound linker enables the targeted delivery of this highly active agent, potentially maximizing its therapeutic index and offering a promising strategy for the treatment of various cancers. Researchers should consider these distinct properties when designing experiments and interpreting data related to these compounds.
References
PNU-159682 Derivatives in Antibody-Drug Conjugates: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the quest for more potent and safer payloads driving significant research efforts. PNU-159682, a highly potent metabolite of the anthracycline nemorubicin, has emerged as a promising payload due to its picomolar cytotoxicity. This guide provides a head-to-head comparison of PNU-159682 and its derivatives that have been explored in the context of ADCs, supported by available experimental data and detailed methodologies.
Executive Summary
PNU-159682 and its analogs represent a class of exceptionally potent DNA-damaging agents. When incorporated into ADCs, they have demonstrated significant anti-tumor activity in preclinical models, often overcoming resistance to other payload classes. Key differentiating factors among the derivatives lie in the linker-payload chemistry, which influences stability, solubility, and the potential for a bystander effect. This guide will delve into the available data to facilitate an objective comparison of their performance.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxicity of various PNU-159682 derivatives and their corresponding ADCs across a range of cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of PNU-159682 and its Parent Compounds
| Compound | Cell Line | Histotype | IC70 (nmol/L) | Reference |
| PNU-159682 | A2780 | Ovarian Carcinoma | 0.07 | [1] |
| IGROV-1 | Ovarian Carcinoma | 0.11 | [1] | |
| LNCaP | Prostate Carcinoma | 0.58 | [1] | |
| MCF7 | Breast Carcinoma | 0.18 | [1] | |
| LoVo | Colon Carcinoma | 0.12 | [1] | |
| A431 | Squamous Carcinoma | 0.21 | ||
| Nemorubicin (MMDX) | A2780 | Ovarian Carcinoma | 165 | |
| IGROV-1 | Ovarian Carcinoma | 110 | ||
| LNCaP | Prostate Carcinoma | 458 | ||
| MCF7 | Breast Carcinoma | 210 | ||
| LoVo | Colon Carcinoma | 215 | ||
| A431 | Squamous Carcinoma | 200 | ||
| Doxorubicin | A2780 | Ovarian Carcinoma | 450 | |
| IGROV-1 | Ovarian Carcinoma | 231 | ||
| LNCaP | Prostate Carcinoma | 1220 | ||
| MCF7 | Breast Carcinoma | 700 | ||
| LoVo | Colon Carcinoma | 450 | ||
| A431 | Squamous Carcinoma | 441 |
Table 2: In Vitro Cytotoxicity (IC50) of PNU-159682-based ADCs
| ADC | Target | Cell Line | IC50 (pM) | Reference |
| Anti-CD22-NMS249 (PNU derivative) | CD22 | BJAB.luc | 30 | |
| WSU-DLCL2 | 100 | |||
| RAMOS | 30 | |||
| 2G10-PNU159682 | CDCP1 | PANC-1 | Not Specified | |
| MIA PaCa-2 | Not Specified | |||
| T-PNU (Trastuzumab-PNU derivative) | HER2 | EMT6-hHER2 | Not Specified | |
| NAV-001-PNU | MSLN | OVCAR-3 | Not Specified |
Data Presentation: In Vivo Efficacy
The anti-tumor activity of PNU-159682-based ADCs has been evaluated in various xenograft models. The following table summarizes key findings from these studies.
Table 3: In Vivo Efficacy of PNU-159682-based ADCs in Xenograft Models
| ADC | Tumor Model | Dose | Outcome | Reference |
| Anti-CD22-NMS249 | BJAB.luc Xenograft | 2 mg/kg (single dose) | Maintained efficacy in MMAE-resistant models | |
| 2G10-PNU159682 | PANC-1 Xenograft | 0.5 mg/kg | Complete remission up to 80 days | |
| MIA PaCa-2 Xenograft | 0.1, 0.2, 0.5 mg/kg | Complete remission up to 50 days | ||
| T-PNU | EMT6-hHER2 Orthotopic | Single low dose | Complete cure in >80% of animals | |
| hCD46-19 ADC | NSCLC PDX (LU253) | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses | |
| Colorectal PDX (CR188) | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of PNU-159682-based ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
Bystander Killing Assay (Co-culture Method)
-
Cell Seeding: Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cells (the latter often expressing a fluorescent protein for identification) in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 96 hours).
-
Viability Assessment: Determine the viability of the Ag- cell population using fluorescence microscopy or flow cytometry.
-
Data Analysis: Compare the viability of Ag- cells in the co-culture treated with the ADC to that of Ag- cells in monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, unconjugated antibody, ADC). Administer treatments intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume and mouse body weight 2-3 times per week.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression and survival.
-
Data Analysis: Plot mean tumor volume over time for each group and calculate TGI. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Mandatory Visualizations
Mechanism of Action: PNU-159682
PNU-159682 exerts its cytotoxic effect primarily through DNA damage. As an anthracycline derivative, it intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This damage triggers a DNA damage response (DDR), culminating in cell cycle arrest and apoptosis.
Caption: Mechanism of action of a PNU-159682-based ADC.
Experimental Workflow: ADC In Vitro Evaluation
The in vitro evaluation of an ADC is a multi-step process designed to assess its potency, specificity, and potential for bystander killing before advancing to more complex in vivo models.
Caption: A typical workflow for the in vitro evaluation of ADCs.
Logical Relationship: Factors Influencing ADC Efficacy
The overall efficacy of a PNU-159682 derivative-based ADC is a complex interplay of several factors, from the properties of the payload itself to the characteristics of the target and the tumor microenvironment.
Caption: Key factors influencing the efficacy of PNU-159682 ADCs.
References
A Comparative Guide to Cross-Reactivity Testing of PNU-EDA-Gly5 Conjugated Antibodies
This guide provides a comprehensive comparison of PNU-EDA-Gly5 conjugated antibodies with established antibody-drug conjugates (ADCs), focusing on cross-reactivity and specificity. Experimental data, detailed protocols, and visual diagrams are presented to assist researchers, scientists, and drug development professionals in evaluating this novel ADC platform.
Introduction to this compound Conjugated Antibodies
This compound is a linker-payload system utilized in the development of antibody-drug conjugates. It comprises the highly potent cytotoxic agent PNU-159682, a metabolite of the anthracycline nemorubicin, connected to an antibody via a non-cleavable EDA-Gly5 linker. PNU-159682 exerts its cytotoxic effect by inhibiting DNA topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells. The specificity of these ADCs is paramount, and rigorous cross-reactivity testing is essential to ensure they selectively target cancer cells while sparing healthy tissues.
Comparative Performance Data
This section presents in vitro cytotoxicity data for this compound conjugated antibodies and two commercially successful ADCs: Trastuzumab emtansine (Kadcyla®, T-DM1) and Brentuximab vedotin (Adcetris®). The data is summarized to highlight the potency and specificity of each ADC against antigen-positive and antigen-negative cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Conjugated Antibodies and Comparators
| Antibody-Drug Conjugate | Target Antigen | Payload | Cell Line | Antigen Expression | IC50 (ng/mL) | Reference |
| Trastuzumab-Gly5-EDA-PNU | HER2 | PNU-159682 | SKBR3 | High | 2.7 | [1] |
| T47D | Low | 14.7 | [1] | |||
| REH | Negative | >1000 | [1] | |||
| cAC10-Gly5-EDA-PNU | CD30 | PNU-159682 | Karpas-299 | High | 0.05 | [1] |
| REH | Negative | >1000 | [1] | |||
| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | SK-BR-3 | High | 7-18 | |
| BT-474 | High | 85-148 | ||||
| HCC1954 | High | High Sensitivity | ||||
| MDA-MB-453 | Low | Low Sensitivity | ||||
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Karpas-299 | High | ~10 | |
| GCT27 | High | 219.5 | ||||
| NCCIT | Low | 1400.8 | ||||
| JAR (CD30-negative) | Negative | No significant effect |
Note: IC50 values are approximate and can vary based on experimental conditions. The data is compiled from multiple sources and serves as a comparative reference.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific antibodies and cell lines.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
This compound conjugated antibody, unconjugated antibody, and free payload
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
ADC Treatment: Prepare serial dilutions of the this compound conjugated antibody, unconjugated antibody, and free payload in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Flow Cytometry for Binding Specificity
This protocol assesses the specific binding of the ADC to target cells.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
This compound conjugated antibody
-
Unconjugated antibody (as a competitor)
-
Isotype control antibody
-
Fluorochrome-conjugated secondary antibody (e.g., FITC-conjugated anti-human IgG)
-
Flow cytometry staining buffer (PBS with 1% BSA and 0.1% sodium azide)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold PBS. Resuspend the cells in cold flow cytometry staining buffer to a concentration of 1 x 10^6 cells/mL.
-
Antibody Incubation: Aliquot 100 µL of the cell suspension into FACS tubes. Add the this compound conjugated antibody at various concentrations. For competition assays, pre-incubate cells with a molar excess of the unconjugated antibody before adding the conjugated antibody. Include an isotype control.
-
Incubation: Incubate the tubes on ice for 1 hour, protected from light.
-
Washing: Wash the cells three times with 1 mL of cold staining buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubation: Incubate on ice for 30-45 minutes, protected from light.
-
Washing: Repeat the washing step as in step 4.
-
Data Acquisition: Resuspend the final cell pellet in 500 µL of staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the stained cells. Specific binding is determined by the difference in MFI between cells stained with the ADC and the isotype control, and by the reduction in MFI in the presence of the competing unconjugated antibody.
Mandatory Visualizations
Signaling Pathway of PNU-159682
The cytotoxic payload of the this compound system, PNU-159682, is a potent inhibitor of DNA topoisomerases I and II. This diagram illustrates its mechanism of action.
Caption: Mechanism of action for this compound conjugated antibodies.
Experimental Workflow for Cross-Reactivity Testing
This diagram outlines the logical flow of experiments to assess the cross-reactivity of a this compound conjugated antibody.
Caption: Workflow for assessing ADC cross-reactivity.
Conclusion
The this compound linker-payload system demonstrates potent and specific in vitro cytotoxicity against antigen-expressing cancer cell lines. The data presented in this guide suggests that this compound conjugated antibodies have a favorable specificity profile, with significantly lower activity against antigen-negative cells. This platform represents a promising alternative to existing ADC technologies. However, as with all ADCs, comprehensive in vitro and in vivo cross-reactivity studies are crucial to fully characterize their therapeutic potential and safety profile. The provided protocols and workflows offer a foundational framework for conducting such evaluations.
References
PNU-EDA-Gly5: A Comparative Analysis of Efficacy Against Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of PNU-EDA-Gly5, a payload for antibody-drug conjugates (ADCs), with other established topoisomerase inhibitors. The core component of this compound is PNU-159682, a potent inhibitor of topoisomerase II. This document presents available experimental data, outlines relevant methodologies, and visualizes key pathways to offer a comprehensive resource for drug development professionals.
Executive Summary
PNU-159682, the active payload of this compound, demonstrates exceptional potency against a range of cancer cell lines, significantly surpassing the efficacy of the widely used topoisomerase II inhibitor, doxorubicin. While direct comparative studies with the topoisomerase II inhibitor etoposide and the topoisomerase I inhibitor camptothecin are limited in the public domain, this guide compiles available data to facilitate an informed assessment of PNU-159682's potential in targeted cancer therapy.
Mechanism of Action: Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and other cellular processes. They function by creating transient breaks in the DNA backbone. Topoisomerase inhibitors disrupt this process, leading to DNA damage and ultimately, cell death.
-
Topoisomerase I inhibitors , such as camptothecin and its derivatives (e.g., irinotecan, topotecan), stabilize the covalent complex between the enzyme and a single-stranded DNA break. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks that can be converted into lethal double-strand breaks during DNA replication.
-
Topoisomerase II inhibitors , including PNU-159682, doxorubicin, and etoposide, interfere with the enzyme that creates and reseals double-strand DNA breaks. These inhibitors stabilize the "cleavable complex," where the enzyme is covalently bound to the 5' ends of the broken DNA. This accumulation of double-strand breaks is highly cytotoxic to cancer cells. PNU-159682 is a metabolite of nemorubicin and is reported to be a highly potent DNA topoisomerase II inhibitor.[1][2][3]
dot
Caption: Mechanisms of Topoisomerase I and II Inhibition.
Comparative Efficacy Data
In Vitro Cytotoxicity Data
Table 1: Comparative Cytotoxicity (IC70) of PNU-159682 and Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | PNU-159682 IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) | Fold Difference (Doxorubicin/PNU-159682) |
| HT-29 | Colon Adenocarcinoma | 0.58 ± 0.06 | 1230 ± 150 | ~2121 |
| A2780 | Ovarian Carcinoma | 0.39 ± 0.04 | 820 ± 90 | ~2103 |
| DU145 | Prostate Carcinoma | 0.13 ± 0.02 | 830 ± 100 | ~6385 |
| EM-2 | Leukemia | 0.08 ± 0.01 | 510 ± 60 | ~6375 |
| Jurkat | T-cell Leukemia | 0.09 ± 0.01 | 580 ± 70 | ~6444 |
| CEM | T-cell Leukemia | 0.07 ± 0.01 | 450 ± 50 | ~6429 |
Data sourced from Quintieri L, et al. Clin Cancer Res. 2005 Feb 15;11(4):1608-17.[4]
Table 2: Reference Cytotoxicity Data for Etoposide and Camptothecin
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Etoposide | CCRF-CEM | T-cell Leukemia | ~0.1-1 |
| Camptothecin | Various | Various | ~0.01-1 |
Note: These values are approximate and collated from various sources for reference. Direct comparison with Table 1 is not recommended due to different experimental conditions.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol was used to generate the data in Table 1.
-
Cell Plating: Adherent (HT-29, A2780, DU145) and non-adherent (EM-2, Jurkat, CEM) human tumor cell lines are seeded in 96-well plates at their optimal densities for exponential growth.
-
Drug Incubation: After 24 hours, cells are exposed to various concentrations of the test compounds (PNU-159682, doxorubicin) for 1 hour.
-
Drug Washout and Recovery: The drug-containing medium is removed, and the cells are washed and incubated in drug-free medium for 72 hours.
-
Cell Fixation and Staining:
-
For adherent cells, the medium is removed, and cells are fixed with 10% trichloroacetic acid.
-
For non-adherent cells, an equal volume of 20% trichloroacetic acid is added to the cell suspension.
-
-
Sulforhodamine B (SRB) Staining: The fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid.
-
Absorbance Reading: The bound dye is solubilized with 10 mM Tris base, and the absorbance is read at 540 nm using a microplate reader.
-
Data Analysis: The IC70 values (the concentration of drug that inhibits cell growth by 70%) are calculated from dose-response curves.
dot
References
In Vitro Validation of PNU-EDA-Gly5 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of PNU-EDA-Gly5, a linker-payload conjugate for antibody-drug conjugates (ADCs), and its alternatives. The focus is on the validation of target engagement for its highly potent cytotoxic payload, PNU-159682, a DNA topoisomerase II inhibitor. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in drug development.
Executive Summary
This compound is a component used in the synthesis of ADCs, where the PNU-159682 payload is linked via a Gly5-EDA moiety. PNU-159682 exerts its cytotoxic effect by inhibiting DNA topoisomerase II, an essential enzyme in DNA replication and transcription.[1] In vitro studies have demonstrated that PNU-159682 is an exceptionally potent cytotoxic agent, exhibiting sub-nanomolar IC70 values against a variety of human tumor cell lines.[2][] Its potency is reported to be thousands of times greater than that of doxorubicin, a conventional chemotherapeutic and also a topoisomerase II inhibitor.[2][] This guide provides a comparative analysis of PNU-159682 and doxorubicin, another topoisomerase II inhibitor utilized as an ADC payload.
Data Presentation: PNU-159682 vs. Doxorubicin
The following tables summarize the in vitro cytotoxicity of PNU-159682 and doxorubicin against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC70, nmol/L) of PNU-159682 and Doxorubicin
| Cell Line | Cancer Type | PNU-159682 (IC70, nmol/L) | Doxorubicin (IC70, nmol/L) | Fold Difference (Doxorubicin/PNU-159682) |
| A2780 | Ovarian | 0.07 | 150 | ~2143 |
| IGROV-1 | Ovarian | 0.12 | 250 | ~2083 |
| LoVo | Colon | 0.58 | >1000 | >1724 |
| HT-29 | Colon | 0.25 | 600 | 2400 |
| MCF-7 | Breast | 0.15 | 350 | ~2333 |
| NCI/ADR-RES | Ovarian (Multidrug-Resistant) | 0.20 | >1000 | >5000 |
Data extracted from Quintieri L, et al. Clin Cancer Res. 2005 Feb 15;11(4):1608-17.
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay is a key in vitro method to determine the inhibitory activity of compounds on topoisomerase II. The principle lies in the enzyme's ability to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity is a direct measure of the compound's effect on the enzyme.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)
-
ATP solution
-
Stop Buffer/Loading Dye (e.g., containing SDS and a tracking dye)
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
Test compounds (PNU-159682, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare reaction mixtures on ice. A typical reaction contains assay buffer, ATP, and kDNA.
-
Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a predetermined amount of human topoisomerase II enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles. Catenated kDNA remains in the well, while decatenated circles migrate into the gel.
-
Stain the gel with a DNA staining agent and visualize under UV light.
-
The concentration of the compound that inhibits 50% of the decatenation activity (IC50) can be determined by analyzing the band intensities.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that the binding of a ligand (drug) to its target protein can alter the protein's thermal stability. This change in stability can be quantified.
Materials:
-
Cultured cancer cells
-
Test compound (PNU-159682 or doxorubicin)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for heating samples (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against Topoisomerase II
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
-
Harvest and wash the cells.
-
Resuspend the cells in lysis buffer and lyse them.
-
Clear the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Topoisomerase II at each temperature by SDS-PAGE and Western blotting.
-
A shift in the melting curve of Topoisomerase II in the presence of the compound compared to the vehicle control indicates target engagement.
Visualizations
Signaling Pathway of Topoisomerase II Inhibition
Caption: Inhibition of the Topoisomerase II catalytic cycle by PNU-159682 and Doxorubicin.
Experimental Workflow for In Vitro Validation
Caption: A structured workflow for the in vitro validation of Topoisomerase II inhibitors.
Logical Relationship of this compound Components
Caption: The mechanism of action of a this compound-based ADC from binding to cell death.
References
Benchmarking PNU-EDA-Gly5 Against Other Anthracycline Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PNU-EDA-Gly5, an antibody-drug conjugate (ADC) linker-payload, against other anthracycline-based ADCs. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
This compound utilizes the highly potent anthracycline derivative, PNU-159682, as its cytotoxic payload. PNU-159682 is a metabolite of nemorubicin and is reported to be significantly more potent than its parent drug and other commonly used anthracyclines like doxorubicin.[1] ADCs constructed with this compound have demonstrated superior in vitro cytotoxicity and in vivo anti-tumor activity in preclinical models when compared to ADCs bearing other anthracycline payloads. A key advantage of PNU-based ADCs is their potential to overcome resistance to other classes of ADC payloads, such as auristatins.
Data Presentation
Table 1: In Vitro Cytotoxicity of Anthracycline-Based ADCs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various anthracycline-based ADCs against different cancer cell lines. Lower IC50 values indicate higher potency.
| Antibody Target | Cell Line | ADC | IC50 (ng/mL) | Reference |
| HER2 | SKBR3 (HER2-high) | Trastuzumab-Gly5-PNU | 2.8 | [2] |
| HER2 | SKBR3 (HER2-high) | Trastuzumab-Gly5-Doxorubicin | >1000 | [2] |
| HER2 | SKBR3 (HER2-high) | Trastuzumab-Gly5-Nemorubicin | >1000 | [2] |
| HER2 | T47D (HER2-low) | Trastuzumab-Gly5-PNU | 14.7 | [3] |
| CD30 | Karpas-299 (CD30-high) | cAC10-Gly5-PNU | 1.1 | |
| CD22 | BJAB.Luc | anti-CD22-NMS249 (PNU-based) | 0.058 (nM) | |
| CD22 | Granta-519 | anti-CD22-NMS249 (PNU-based) | 0.030 (nM) | |
| CD22 | SuDHL4.Luc | anti-CD22-NMS249 (PNU-based) | 0.0221 (nM) | |
| CD22 | WSU-DLCL2 | anti-CD22-NMS249 (PNU-based) | 0.01 (nM) |
*Note: Values for anti-CD22-NMS249 are reported in nM.
Table 2: In Vivo Efficacy of a HER2-Targeted PNU-Based ADC
This table presents data from a xenograft model using JIMT-1 breast cancer cells, which are resistant to trastuzumab.
| Treatment Group | Dosing | Tumor Growth Inhibition | Survival Benefit | Reference |
| Tras-Gly5-PNU | 3 weekly IV injections | Significant tumor regression | Extended survival compared to control | |
| Kadcyla (T-DM1) | 3 weekly IV injections | Moderate tumor growth inhibition | Moderate survival benefit | |
| cAC10-Gly5-PNU (control) | 3 weekly IV injections | Minimal tumor growth inhibition | No significant survival benefit |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of ADCs.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: A serial dilution of the ADCs is prepared in fresh cell culture medium. The existing medium is removed from the cells, and the ADC dilutions are added to the respective wells. Control wells receive medium without ADC.
-
Incubation: The plates are incubated for a period of 48 to 144 hours at 37°C with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of ADCs in vivo.
-
Cell Preparation and Implantation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel. A specific number of cells (e.g., 5 x 10^6) is then subcutaneously or orthotopically injected into immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth and Monitoring: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: Volume = 0.5 × (length) × (width)². The body weight and general health of the mice are also monitored.
-
ADC Administration: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. The ADCs, vehicle control, or benchmark drugs are administered, typically via intravenous injection, at a specified dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition, which can be calculated as the percentage difference in tumor volume between the treated and control groups. Other endpoints may include tumor regression and overall survival.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the differences in tumor growth and survival between the treatment and control groups.
Mandatory Visualizations
Caption: Workflow for in vitro and in vivo evaluation of ADCs.
Caption: Signaling pathway of PNU-159682 based ADCs.
Mechanism of Action of this compound
The cytotoxic payload of this compound is PNU-159682, a potent inhibitor of DNA topoisomerase II . The mechanism of action for an ADC utilizing this compound can be summarized as follows:
-
Target Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The linker is designed to be stable in circulation but to release the PNU-159682 payload within the lysosomal environment.
-
Topoisomerase II Inhibition: The released PNU-159682 translocates to the nucleus and interacts with the topoisomerase II-DNA complex. It prevents the re-ligation of DNA strands that have been cleaved by topoisomerase II, leading to the accumulation of DNA double-strand breaks.
-
Induction of Apoptosis: The extensive DNA damage triggers the DNA damage response pathway, often involving the activation of tumor suppressor proteins like p53. This ultimately leads to the initiation of programmed cell death, or apoptosis, resulting in the elimination of the cancer cell.
Furthermore, there is evidence that the cell death induced by anthracyclines, including PNU-159682, can be immunogenic. This means that the dying cancer cells can release signals that attract and activate immune cells, potentially leading to a broader anti-tumor immune response.
Overcoming Drug Resistance
A significant challenge in cancer therapy is the development of drug resistance. One common mechanism of resistance to ADCs with certain payloads, such as auristatins (e.g., MMAE), is the overexpression of drug efflux pumps like P-glycoprotein (P-gp or MDR1). Studies have shown that PNU-based ADCs can be effective in cancer models that have developed resistance to auristatin-based ADCs, suggesting that PNU-159682 may not be a strong substrate for these efflux pumps. This provides a rationale for using PNU-based ADCs in patients who have relapsed or are refractory to treatments with other types of ADCs.
References
A Comparative Guide to Linkers for PNU-159682 in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually advancing, with antibody-drug conjugates (ADCs) at the forefront of this evolution. The judicious selection of a linker, the critical bridge between the monoclonal antibody and the potent cytotoxic payload, is paramount to the therapeutic success of an ADC. This guide presents a comparative analysis of different linker technologies for the highly potent anthracycline derivative, PNU-159682, a payload known for its profound DNA-damaging capabilities. By examining the available experimental data, this document aims to provide an objective comparison to inform the rational design of next-generation PNU-159682-based ADCs.
The Critical Role of the Linker
An ideal linker for an ADC must maintain a delicate equilibrium: it needs to be exceptionally stable in systemic circulation to prevent the premature release of the cytotoxic payload, which could lead to off-target toxicity, while also facilitating the efficient and specific release of the payload upon reaching the target tumor cell. Linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct mechanisms of action that significantly influence the ADC's stability, efficacy, and overall therapeutic window.
Comparative Performance of Linkers for PNU-159682
The selection of a linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of a PNU-159682 ADC. The following tables summarize key quantitative data from preclinical studies, offering a comparative view of different linker types.
| Linker Type | Linker Example | Antibody Target | Cancer Cell Line | In Vitro Cytotoxicity (IC50) | Key Findings |
| Cleavable | Gly3-vcPAB-PNU | CD30 | Karpas-299 (CD30high) | Not explicitly stated, but showed potent activity | Efficiently killed CD30-positive cells while having no significant effect on CD30-negative cells. |
| Non-Cleavable | Gly5-EDA-PNU | CD30 | Karpas-299 (CD30high) | 1.1 ng/mL | Demonstrated high potency and specificity for CD30-positive cells. |
| Non-Cleavable | EDA-Gly3 | HER2 | HER2-expressing cell lines | Potent cytotoxicity | The ADC exhibited dual mechanisms of action when co-conjugated with MMAF, with PNU-159682 causing S-phase cell cycle arrest.[1] |
| Not Specified | Linker-PNU-159682 | hCD46 | Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer models | Target-specific cytotoxicity in vitro | A single dose of 1.0 mg/kg resulted in complete tumor regression and durable responses in vivo.[2] |
Signaling Pathway of PNU-159682
PNU-159682 exerts its potent cytotoxic effects primarily through its interaction with DNA. Upon release from the ADC within the target cancer cell, PNU-159682 intercalates into the DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This action leads to the formation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.
Caption: Mechanism of action of a PNU-159682 ADC.
Experimental Protocols
Detailed and standardized experimental methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are outlines of key experimental protocols cited in the evaluation of PNU-159682 ADCs.
Synthesis of PNU-159682-Linker Conjugates
The synthesis of PNU-159682-linker constructs is a multi-step process that involves the chemical modification of PNU-159682 to introduce a reactive handle for linker attachment. A common strategy involves linking PNU-159682 to a peptide or other molecular scaffold that terminates in a functional group suitable for conjugation to the antibody, such as a maleimide or an iodoacetamide.[1]
Caption: General workflow for PNU-159682-linker synthesis.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the PNU-159682 ADC against target cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the PNU-159682 ADC. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay such as MTT, alamarBlue, or CellTiter-Glo.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Caption: Workflow for in vitro cytotoxicity testing of ADCs.
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the PNU-159682 ADC in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Collection: At each time point, collect an aliquot of the plasma sample.
-
ADC Capture: Isolate the ADC from the plasma using affinity capture, for example, with protein A/G beads.
-
Analysis: Analyze the captured ADC using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time.[4] The amount of released payload in the supernatant can also be quantified.
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor activity of the PNU-159682 ADC in a living organism.
Methodology:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the PNU-159682 ADC, a control antibody, and a vehicle control to different groups of mice.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Conclusion
The choice of linker is a critical determinant of the therapeutic index of a PNU-159682 ADC. Both cleavable and non-cleavable linkers have demonstrated high potency in preclinical models. Non-cleavable linkers may offer enhanced stability, potentially leading to a wider therapeutic window. Conversely, cleavable linkers could provide a "bystander effect," which may be advantageous in treating heterogeneous tumors. The optimal linker strategy will likely depend on the specific target antigen, tumor type, and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different linker technologies, ultimately aiding in the development of safer and more effective PNU-159682-based ADCs for cancer therapy.
References
Safety Operating Guide
Proper Disposal of PNU-EDA-Gly5: A Guide for Laboratory Professionals
Crucial Safety Notice: PNU-EDA-Gly5 is an oligo-glycine linker-payload for Antibody-Drug Conjugate (ADC) synthesis, containing a DNA topoisomerase I inhibitor.[1][2][3][4][5] As a component of a potent cytotoxic agent, it must be handled with extreme caution and disposed of as hazardous cytotoxic waste. The following procedures are based on general best practices for cytotoxic and hazardous materials. It is imperative to obtain and strictly follow the specific instructions provided in the Safety Data Sheet (SDS) from your supplier for this compound.
For the safety of all personnel and to ensure environmental protection, researchers, scientists, and drug development professionals must adhere to stringent disposal protocols. This guide provides essential logistical and safety information for the proper management of this compound waste.
Summary of Waste Management and Personal Protective Equipment
Proper handling and disposal of this compound require specific waste segregation and the use of appropriate Personal Protective Equipment (PPE). The following table summarizes the key requirements.
| Item | Description | Disposal Container | Personal Protective Equipment (PPE) |
| Unused this compound | Pure compound, expired material, or material no longer needed. | Designated hazardous chemical waste container, clearly labeled as "Cytotoxic Waste" and "this compound". | Chemical-resistant gloves (double-gloving recommended), lab coat, and safety goggles. |
| Contaminated Labware | Glassware, plasticware, pipette tips, etc., that have come into direct contact with this compound. | Sharps container for sharp items; otherwise, a designated "Cytotoxic Waste" container. | Chemical-resistant gloves, lab coat, and safety goggles. |
| Contaminated PPE | Gloves, disposable lab coats, and other protective gear contaminated with this compound. | Labeled "Cytotoxic Waste" bag or container. | N/A |
| Spill Cleanup Material | Absorbent pads, wipes, and other materials used to clean a spill of this compound. | Sealed, labeled "Cytotoxic Waste" container. | Chemical-resistant gloves (double-gloving), respirator (if specified in SDS), chemical-resistant apron or gown, and safety goggles. |
Experimental Protocol: Decontamination of Work Surfaces
Following any work with this compound, the work area must be thoroughly decontaminated.
Materials:
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Low-lint wipes
-
Appropriate hazardous waste container
Procedure:
-
Initial Cleaning: Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in a systematic manner, starting from the least contaminated area and moving towards the most contaminated area. Dispose of the wipe in the designated hazardous waste container.
-
Rinsing: With a new wipe moistened with sterile water, rinse the surface to remove any residual detergent. Dispose of the wipe in the hazardous waste container.
-
Final Disinfection: Use a new wipe saturated with 70% IPA to wipe down the surface. Allow the surface to air dry completely.
-
PPE Disposal: Carefully remove and dispose of all PPE in the appropriate cytotoxic waste container.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Spill Management
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. The spill should only be cleaned by trained personnel equipped with a cytotoxic spill kit and appropriate PPE, including a respirator if specified by the SDS. Follow your institution's established spill response procedures.
By adhering to these guidelines and the specific instructions in the product's SDS, laboratories can ensure the safe handling and disposal of this compound, minimizing risk to personnel and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
